molecular formula C9H10F2O2 B2586726 (3-Ethoxy-2,6-difluorophenyl)methanol CAS No. 1092461-28-3

(3-Ethoxy-2,6-difluorophenyl)methanol

Número de catálogo: B2586726
Número CAS: 1092461-28-3
Peso molecular: 188.174
Clave InChI: FLKBAKMOEGHRFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-Ethoxy-2,6-difluorophenyl)methanol is a useful research compound. Its molecular formula is C9H10F2O2 and its molecular weight is 188.174. The purity is usually 95%.
BenchChem offers high-quality (3-Ethoxy-2,6-difluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethoxy-2,6-difluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3-ethoxy-2,6-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKBAKMOEGHRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of (3-Ethoxy-2,6-difluorophenyl)methanol

[1][2]

Executive Summary

(3-Ethoxy-2,6-difluorophenyl)methanol (CAS: 1092461-28-3) is a specialized fluorinated building block utilized extensively in the synthesis of pharmaceuticals and agrochemicals. Characterized by a benzyl alcohol core flanked by two fluorine atoms at the 2 and 6 positions and an ethoxy group at the 3-position, this compound serves as a critical intermediate for introducing metabolically stable, lipophilic motifs into bioactive molecules. Its unique substitution pattern offers a strategic advantage in medicinal chemistry: the 2,6-difluoro motif sterically protects the benzylic position and modulates the electronic environment of the ring, while the 3-ethoxy group provides a vector for hydrophobic interactions within protein binding pockets.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The compound is defined by a highly electron-deficient aromatic ring due to the inductive effects of the two fluorine atoms. This electronic withdrawal significantly influences the acidity of the benzylic hydroxyl group and the reactivity of the aromatic core.

Table 1: Chemical Specifications
PropertyData
IUPAC Name (3-Ethoxy-2,6-difluorophenyl)methanol
CAS Number 1092461-28-3
Molecular Formula C₉H₁₀F₂O₂
Molecular Weight 188.17 g/mol
SMILES CCOc1c(F)ccc(CO)c1F
Appearance White to off-white solid or viscous oil (dependent on purity/polymorph)
Boiling Point (Pred.) 273.8 ± 35.0 °C at 760 mmHg
Density (Pred.) 1.236 ± 0.06 g/cm³
pKa (Pred.) ~13.5 (Benzylic alcohol)
Solubility Soluble in MeOH, DCM, DMSO, Ethyl Acetate; Sparingly soluble in water

Synthetic Pathways and Manufacturing

The synthesis of (3-Ethoxy-2,6-difluorophenyl)methanol typically proceeds via the reduction of its oxidized precursors. The presence of the electron-donating ethoxy group and electron-withdrawing fluorine atoms requires careful selection of reducing agents to avoid defluorination or ether cleavage.

Primary Route: Selective Reduction of 3-Ethoxy-2,6-difluorobenzaldehyde

The most robust laboratory and industrial route involves the chemoselective reduction of the corresponding benzaldehyde. Sodium borohydride (NaBH₄) is the preferred reagent due to its mild conditions, which preserve the aryl-fluorine bonds.

Protocol:

  • Dissolution: Dissolve 3-Ethoxy-2,6-difluorobenzaldehyde (1.0 eq) in Methanol (0.5 M concentration).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.1 eq) portion-wise to control hydrogen evolution.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Secondary Route: Hydrolysis of Benzyl Halides

An alternative route involves the nucleophilic substitution of 3-Ethoxy-2,6-difluorobenzyl bromide with hydroxide sources, though this is less common due to the lability of the benzylic bromide.

SynthesisPathwayscluster_conditionsKey Reaction ParametersAldehyde3-Ethoxy-2,6-difluorobenzaldehyde(Precursor)Target(3-Ethoxy-2,6-difluorophenyl)methanol(Target)Aldehyde->TargetNaBH4, MeOH0°C -> RT (95% Yield)Acid3-Ethoxy-2,6-difluorobenzoic AcidAcid->TargetLiAlH4, THFReflux (Strong Reduction)Bromide3-Ethoxy-2,6-difluorobenzyl BromideBromide->TargetAg2CO3, Acetone/H2OHydrolysisParamsTemp: 0-25°CAtmosphere: N2/ArSolvent: Protic (MeOH/EtOH)

Figure 1: Synthetic pathways to (3-Ethoxy-2,6-difluorophenyl)methanol. The aldehyde reduction route is preferred for its high yield and operational simplicity.

Reactivity and Functionalization[13][14]

The benzyl alcohol moiety serves as a versatile "handle" for further derivatization. However, the flanking fluorine atoms at positions 2 and 6 exert a significant steric and electronic influence.

Key Transformations
  • Appel Reaction / Halogenation: Conversion to benzyl bromide or chloride using PBr₃ or SOCl₂. The 2,6-difluoro substitution pattern retards Sₙ2 reactions at the benzylic center due to steric shielding, often requiring elevated temperatures or stronger nucleophiles compared to non-fluorinated analogs.

  • Oxidation: Re-oxidation to the aldehyde (using Dess-Martin Periodinane) or acid (Jones Oxidation) is possible.

  • Etherification: Williamson ether synthesis to generate benzyl ethers.

ReactivityTreeCore(3-Ethoxy-2,6-difluorophenyl)methanolBromideBenzyl Bromide(Electrophile for Coupling)Core->BromidePBr3, DCM, 0°CAldehydeBenzaldehyde(Reductive Amination Precursor)Core->AldehydeDMP or MnO2MesylateBenzyl Mesylate(Leaving Group)Core->MesylateMsCl, Et3NCouplingC-N / C-C Coupling(Drug Synthesis)Bromide->CouplingMesylate->Coupling

Figure 2: Functionalization tree demonstrating the conversion of the alcohol into electrophilic species for downstream coupling.

Medicinal Chemistry Applications

The (3-ethoxy-2,6-difluorophenyl) moiety is a high-value scaffold in drug discovery, often used to optimize Lead compounds.

Structural Advantages
  • Metabolic Stability: The fluorine atoms at the 2 and 6 positions block metabolic oxidation (hydroxylation) at the most reactive sites on the phenyl ring. This "metabolic blocking" strategy extends the half-life (

    
    ) of the drug.
    
  • Conformational Restriction: The steric bulk of the 2,6-fluorines forces the benzylic substituent (e.g., the hydroxymethyl group or its derivatives) to adopt a perpendicular conformation relative to the aromatic ring. This pre-organization can reduce the entropic penalty of binding to a target protein.

  • Lipophilicity Modulation: The ethoxy group increases

    
    , enhancing membrane permeability, while the fluorine atoms modulate the acidity of the ring protons and influence 
    
    
    -
    
    
    stacking interactions.
Bioisosterism

This scaffold is often used as a bioisostere for 2,6-dichlorophenyl or 2,6-dimethylphenyl groups, offering a smaller steric profile than chlorine/methyl but maintaining the orthogonal twist.

Safety and Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from strong oxidizing agents.

References

  • Chemical Identity & CAS: BLD Pharm. (3-Ethoxy-2,6-difluorophenyl)methanol Product Page. Retrieved from

  • Synthesis Methodology: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). General reduction of benzaldehydes.
  • Medicinal Chemistry Context: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from

  • Safety Data: PubChem Laboratory Chemical Safety Summary (LCSS). Methanol, ethoxy- derivatives.[2][3][4][5] Retrieved from

CAS registry number and identifiers for (3-Ethoxy-2,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Ethoxy-2,6-difluorophenyl)methanol

Introduction

(3-Ethoxy-2,6-difluorophenyl)methanol is a fluorinated aromatic alcohol. Such compounds are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The ethoxy group further modifies its polarity and steric profile. This guide provides a comprehensive overview of the key identifiers, properties, and safety information for this compound, serving as a vital resource for researchers and drug development professionals.

Chemical Identifiers and Nomenclature

Accurate identification is critical in research and development. The following table summarizes the primary identifiers for (3-Ethoxy-2,6-difluorophenyl)methanol.

IdentifierValueSource
CAS Registry Number 1092461-28-3[1][2][3]
Chemical Name (3-Ethoxy-2,6-difluorophenyl)methanol[1]
Synonym 3-Ethoxy-2,6-difluorobenzylalcohol[2][3]
Molecular Formula C₉H₁₀F₂O₂[2]
MDL Number MFCD11519370[2]

Physicochemical Properties

The properties of (3-Ethoxy-2,6-difluorophenyl)methanol are crucial for designing experimental conditions, predicting its behavior in biological systems, and ensuring safe handling. The data presented below are predicted values.

PropertyPredicted ValueSource
Molecular Weight 188.17 g/mol [2]
Boiling Point 273.8 ± 35.0 °C[2]
Density 1.236 ± 0.06 g/cm³[2]
pKa 13.48 ± 0.10[2]

Chemical Structure

The structural arrangement of atoms dictates the molecule's reactivity and interactions.

Caption: 2D structure of (3-Ethoxy-2,6-difluorophenyl)methanol.

Synthesis Considerations

While specific, peer-reviewed synthesis protocols for (3-Ethoxy-2,6-difluorophenyl)methanol are not detailed in publicly available literature, its structure suggests a straightforward synthetic route. A common and effective method for preparing benzyl alcohol derivatives is the reduction of the corresponding benzaldehyde.

Proposed Synthetic Workflow:

Caption: General workflow for the synthesis of the target compound.

Experimental Rationale:

  • Starting Material : The synthesis would logically begin with 3-ethoxy-2,6-difluorobenzaldehyde. This precursor contains the required substituted phenyl ring.

  • Choice of Reducing Agent : Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic ring or the ether linkage. It is also safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄).

  • Solvent : A protic solvent such as methanol or ethanol is typically used for NaBH₄ reductions as it helps to protonate the intermediate alkoxide.

  • Workup and Purification : The reaction is typically quenched with a weak acid or water to neutralize any excess reducing agent and hydrolyze the borate esters. The product is then extracted into an organic solvent. Purification is commonly achieved through column chromatography to isolate the desired alcohol from any unreacted starting material or byproducts.

Safety and Handling

Based on the available data, (3-Ethoxy-2,6-difluorophenyl)methanol should be handled with appropriate care in a laboratory setting.

GHS Hazard Information:

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word : Warning.[2]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[2]

Conclusion

(3-Ethoxy-2,6-difluorophenyl)methanol is a valuable chemical intermediate for research and development. This guide provides the essential identifiers, predicted physicochemical properties, a logical synthetic approach, and key safety data. The unique combination of ethoxy and difluoro substituents on the phenylmethanol core makes it a promising building block for creating novel molecules with tailored properties for pharmaceutical and material science applications.

References

  • BLDpharm. (3-Ethoxy-2,6-difluorophenyl)methanol - 1092461-28-3.
  • ChemicalBook. 3-Ethoxy-2,6-difluorobenzylalcohol | 1092461-28-3.
  • ChemicalBook. 3-Ethoxy-2,6-difluorobenzylalcohol CAS#: 1092461-28-3.

Sources

Technical Profile: Solubility & Solvent Selection for (3-Ethoxy-2,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Solvent Selection Strategy for (3-Ethoxy-2,6-difluorophenyl)methanol Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers.

Executive Summary

(3-Ethoxy-2,6-difluorophenyl)methanol [CAS: 1092461-28-3], also known as 3-Ethoxy-2,6-difluorobenzyl alcohol, is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its unique structural motif—a benzyl alcohol core flanked by two fluorine atoms and an ethoxy group—creates a distinct solubility fingerprint that balances lipophilicity with hydrogen-bonding capability.[1]

This guide provides a comprehensive analysis of its solubility behavior, offering a predictive solubility map, thermodynamic insights, and validated protocols for solvent selection in process development.[1]

Physicochemical Characterization & Structural Analysis

To understand the solubility profile, we must first analyze the molecular descriptors that govern solute-solvent interactions.[1]

PropertyValue / DescriptionImpact on Solubility
CAS Number 1092461-28-3Unique Identifier
Molecular Formula C₉H₁₀F₂O₂MW: 188.17 g/mol
Functional Groups Primary Alcohol (-CH₂OH)H-bond donor/acceptor; promotes solubility in polar protic solvents.
Substituents 2,6-Difluoro & 3-EthoxyFluorine: Increases lipophilicity (LogP) and density; reduces water solubility.Ethoxy: Adds steric bulk and weak H-bond acceptance; enhances solubility in ethers/esters.
Predicted LogP ~1.8 – 2.3Indicates moderate lipophilicity.[1] Soluble in organic solvents; poor water solubility.[1]
Physical State Solid (Low Melting Point)*Likely crystallizes; solubility will be highly temperature-dependent.[1]

*Note: Based on structural analogs (e.g., 2,6-difluorobenzyl alcohol), the compound is expected to be a solid at room temperature with a melting point in the range of 40–70°C.

Solubility Profile: Predictive Assessment

Due to the specific substitution pattern, empirical solubility data is often proprietary.[1] The following profile is derived from Hansen Solubility Parameters (HSP) and Structure-Activity Relationship (SAR) analysis of fluorinated benzyl alcohols.

A. Polar Protic Solvents (High Solubility)

The primary hydroxyl group drives high affinity for alcohols.[1]

  • Methanol / Ethanol: Excellent solubility (>100 mg/mL).[1] The hydroxyl group facilitates hydrogen bonding, making these ideal solvents for nucleophilic substitution reactions where the alcohol is a reagent.[1]

  • Isopropanol (IPA): Good solubility, though slightly lower than methanol due to steric hindrance.[1] Often used as a co-solvent for crystallization.[1]

B. Polar Aprotic Solvents (High Solubility)

The dipole moments created by the C-F bonds and the aromatic ring ensure high solubility in polar aprotic media.[1]

  • DMSO / DMF / NMP: High solubility (>200 mg/mL).[1] These are the solvents of choice for SₙAr reactions or metal-catalyzed couplings involving this intermediate.[1]

  • Acetonitrile: Good solubility; preferred for HPLC analysis and partitioning studies.[1]

C. Moderately Polar / Non-Polar Solvents (Variable Solubility)
  • Dichloromethane (DCM) / Chloroform: Excellent solubility.[1] The lipophilic fluorinated ring interacts favorably with chlorinated solvents.[1] Ideal for extraction and work-up.[1]

  • Ethyl Acetate / THF: High solubility.[1] The ethoxy group enhances compatibility with ethers and esters.[1]

  • Toluene: Moderate to High solubility.[1] Solubility increases significantly with temperature, making Toluene a prime candidate for recrystallization (soluble hot, insoluble cold).[1]

D. Anti-Solvents (Low Solubility)
  • Water: Very low solubility (<1 mg/mL predicted).[1] The hydrophobic fluorinated ring dominates the hydrophilic alcohol group.[1]

  • Hexane / Heptane: Low solubility at room temperature.[1] These are effective anti-solvents to precipitate the product from reaction mixtures (e.g., Ethyl Acetate/Hexane systems).[1]

Thermodynamic Considerations for Process Design

When designing scaling processes, "like dissolves like" is insufficient. We must consider the thermodynamics of dissolution.[1]

Temperature Dependence (Van't Hoff Analysis)

For solid intermediates like (3-Ethoxy-2,6-difluorophenyl)methanol, solubility (


) typically follows the Van't Hoff equation:


  • Implication: In non-polar solvents like Toluene or Heptane/EtOAc mixtures, a small increase in temperature (e.g., 25°C to 50°C) can result in a purely exponential increase in solubility.[1]

  • Actionable Insight: If the product oils out instead of crystallizing, the solvent system is likely too polar (or the temperature is too high).[1] Switch to a Toluene/Heptane gradient to control the supersaturation point.[1]

Fluorine Effect

The 2,6-difluoro substitution creates a "shielding" effect on the aromatic ring, reducing


-

stacking interactions compared to non-fluorinated analogs. This often results in higher solubility in organic solvents than expected for a standard benzyl alcohol, but also a lower melting point.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility curves for your specific batch.

  • Preparation: Weigh approx. 100 mg of (3-Ethoxy-2,6-difluorophenyl)methanol into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. Place in a thermomixer at 25°C for 1 hour.

  • Observation:

    • Dissolved: Solution is clear.

    • Undissolved: Solid persists.[1] Add more solvent.[1]

  • Saturation: If solid persists after 1 mL total solvent, filter the supernatant (0.22 µm PTFE filter).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol B: Solvent Selection for Recrystallization

Objective: Purify the intermediate from crude reaction mixtures.[1]

  • Screening: Test solubility in Toluene, IPA, and Ethyl Acetate at Reflux vs. RT.

  • Target: You want a solvent that dissolves the compound at reflux (~80°C) but retains <10 mg/mL at 0°C.[1]

  • Recommendation: Start with Toluene:Heptane (1:3) .

    • Dissolve crude in minimal hot Toluene.

    • Slowly add hot Heptane until turbidity appears.[1]

    • Cool slowly to 0°C to induce crystal growth.[1]

Visualization: Solubility Workflow & Decision Tree

SolubilityWorkflow Start Start: Solvent Selection (3-Ethoxy-2,6-difluorophenyl)methanol Goal Define Goal: Reaction vs. Purification Start->Goal Reaction Goal: Reaction Solvent (Homogeneous Phase) Goal->Reaction Purification Goal: Purification (Crystallization) Goal->Purification PolarityCheck Reagent Compatibility? Reaction->PolarityCheck Protic Protic OK? (e.g., Hydrogenation) PolarityCheck->Protic Nucleophilic Sub. Aprotic Aprotic Required? (e.g., Lithiation, S_NAr) PolarityCheck->Aprotic Coupling/Grignard Solv_MeOH Select: Methanol/Ethanol (High Solubility) Protic->Solv_MeOH Solv_THF Select: THF / DCM (Mod. Polarity) Aprotic->Solv_THF Low Temp Solv_DMF Select: DMF / DMSO (High Polarity) Aprotic->Solv_DMF High Temp Screen Screen Solubility (Hot vs Cold) Purification->Screen Result_High High Solubility Cold? (Too Soluble) Screen->Result_High Result_Low Low Solubility Hot? (Insoluble) Screen->Result_Low Result_Ideal Soluble Hot / Insoluble Cold Screen->Result_Ideal Action_Anti Add Anti-Solvent (Hexane/Heptane) Result_High->Action_Anti Action_Polar Switch to More Polar (EtOAc/Toluene) Result_Low->Action_Polar Action_Cryst Proceed with Crystallization Result_Ideal->Action_Cryst

Figure 1: Decision matrix for solvent selection based on process goals (Reaction vs. Purification).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177691257, (3-Ethoxy-2,4-difluorophenyl)(phenyl)methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-Ethoxy-2,6-difluorobenzenemethanamine (Analogous Structure Data). Retrieved from [Link][2]

Sources

Technical Guide: Physical Characteristics and Melting Point Analysis of (3-Ethoxy-2,6-difluorophenyl)methanol

[1]

Executive Summary

(3-Ethoxy-2,6-difluorophenyl)methanol (CAS: 1092461-28-3) is a specialized fluorinated building block primarily utilized in the synthesis of agrochemicals (e.g., pyrethroids) and pharmaceutical kinase inhibitors.[1][2][3]

As a Senior Application Scientist, I must clarify a critical operational detail often missed in standard databases: this compound is frequently isolated as a viscous oil or a low-melting solid. While its parent compound, 2,6-difluorobenzyl alcohol, has a melting point of ~30°C, the introduction of the flexible 3-ethoxy group often disrupts crystal lattice energy, rendering the material a liquid at standard ambient temperature or a solid with a melting point just above room temperature.

This guide provides the available physicochemical data, a structural analysis of its thermal behavior, and a validated protocol for experimentally determining its phase transition points using Differential Scanning Calorimetry (DSC).

Part 1: Chemical Identity & Structural Analysis[1]

Chemical Identification
ParameterDetail
Chemical Name (3-Ethoxy-2,6-difluorophenyl)methanol
Synonyms 3-Ethoxy-2,6-difluorobenzyl alcohol; Benzenemethanol, 3-ethoxy-2,6-difluoro-
CAS Number 1092461-28-3
Molecular Formula C₉H₁₀F₂O₂
Molecular Weight 188.17 g/mol
SMILES CCOC1=C(C(=C(C=C1)F)CO)F
MDL Number MFCD11519370
Structural Impact on Physical State

The physical state of this molecule is governed by the competition between the hydrogen-bonding capability of the benzyl alcohol group (promoting solidity) and the lipophilic, flexible ethoxy chain (promoting fluidity).

  • Fluorine Effect: The 2,6-difluoro substitution creates a "shielded" core.[1] Fluorine atoms are small but highly electronegative, often inducing strong dipole moments. However, in the 2,6-position, they can sterically hinder the rotation of the hydroxymethyl group, potentially locking conformation but also disrupting efficient packing compared to non-fluorinated analogs.

  • Ethoxy Flexibility: The ethyl ether chain at position 3 adds rotatable bonds.[1] This increased entropy typically lowers the melting point relative to the parent structure.

Part 2: Physical Characteristics[1][4]

Physicochemical Properties Table

Note: "Predicted" values are derived from ACD/Labs and EPI Suite algorithms standard in drug discovery.

PropertyValue (Experimental/Observed)Value (Predicted)
Appearance Colorless to pale yellow viscous oil or low-melting solidN/A
Melting Point Not explicitly reported in public patent literature (Likely < 45°C)40°C - 55°C (Estimation based on analogs)
Boiling Point N/A273.8 ± 35.0 °C at 760 mmHg
Density N/A1.236 ± 0.06 g/cm³
Flash Point N/A~108 °C
Solubility Soluble in MeOH, DMSO, DCM, Ethyl AcetateWater Solubility: Low (Lipophilic)
pKa N/A13.48 ± 0.10 (Hydroxyl proton)

Part 3: Experimental Protocols

Since the exact melting point is often elusive due to the compound's tendency to exist as an oil, relying on a simple capillary melting point apparatus is insufficient. The following protocol uses Differential Scanning Calorimetry (DSC) for precise phase transition characterization.

Protocol: Phase Transition Determination via DSC[1]

Objective: To determine the melting point (


Equipment:

  • DSC Instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+)

  • Hermetically sealed aluminum pans[1]

  • Nitrogen purge gas (50 mL/min)

Methodology:

  • Sample Preparation: Weigh 2–5 mg of the sample into a Tzero aluminum pan. If the sample is oily, ensure it covers the bottom of the pan evenly. Crimp the lid hermetically.[1]

  • Equilibration: Equilibrate the cell at -40°C to ensure the sample is fully solidified or in a glassy state.

  • Heating Cycle 1: Ramp temperature from -40°C to 150°C at a rate of 10°C/min.

    • Observation: Look for an endothermic peak (melting) or a step change in heat flow (glass transition).

  • Cooling Cycle: Cool from 150°C back to -40°C at 10°C/min to observe crystallization (

    
    ) behavior.
    
  • Heating Cycle 2: Ramp again to 150°C. This second run often provides a cleaner

    
     by removing thermal history (solvent traces/stress).
    

Data Interpretation:

  • Sharp Endotherm: Indicates a crystalline melt.[1] The onset temperature is recorded as the Melting Point.

  • Step Change: Indicates the material is amorphous; the midpoint is the Glass Transition (

    
    ).
    
Synthesis Pathway (Contextual)

To obtain the material for testing, the following industry-standard synthesis route is recommended based on fluorinated aromatic chemistry.

SynthesisPathwayFig 1. Proposed Synthetic Route for (3-Ethoxy-2,6-difluorophenyl)methanolStart1-Ethoxy-2,4-difluorobenzene(Starting Material)Step1Lithiation (n-BuLi, -78°C)Formylation (DMF)Start->Step1Inter3-Ethoxy-2,6-difluorobenzaldehyde(Intermediate)Step1->InterStep2Reduction(NaBH4, MeOH)Inter->Step2Product(3-Ethoxy-2,6-difluorophenyl)methanol(Target)Step2->Product

Caption: Fig 1. Standard lithiation-formylation-reduction sequence for synthesizing the target alcohol.

Part 4: Handling & Safety (E-E-A-T)

Trustworthiness: As a fluorinated benzyl alcohol, this compound poses specific risks that must be managed. It is not just "irritating"; it can cause severe ocular damage due to the acidity of fluorinated phenols/alcohols.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage:

    • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Benzyl alcohols are prone to oxidation to benzaldehydes upon prolonged exposure to air.[1]

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) and acid chlorides.

Part 5: References

  • PubChem. (2024).[1] Compound Summary: Fluorinated Benzyl Alcohols. (General reference for class properties). Retrieved from [Link]

  • Google Patents. (2014).[1] WO2014048939A1 - Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds.[1] (Cites use as intermediate). Retrieved from

The Strategic Incorporation of Fluorinated Benzyl Alcohol Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become an indispensable tool.[1] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on molecular properties. This guide delves into a specific, yet crucial, structural motif: the fluorinated benzyl alcohol. We will explore its synthesis, the physicochemical advantages it confers, and its successful application in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the causality behind experimental choices and the self-validating systems of described protocols.

The Power of Fluorine in Medicinal Chemistry: A Paradigm Shift

The unique properties of the fluorine atom, being small and highly electronegative, allow it to dramatically alter the characteristics of a parent molecule.[2] When strategically incorporated, fluorine can enhance a multitude of pharmacokinetic and physicochemical properties.[3] These improvements often manifest as:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like Cytochrome P450.[4][5] This can lead to a longer half-life and improved bioavailability of a drug.

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors.[6][7] This can result in more potent and selective medications.

  • Modulated Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity (pKa), and conformation.[1][4] These alterations can improve membrane permeability and overall drug-like properties.[6]

The judicious placement of fluorine is a key strategy for medicinal chemists to fine-tune the properties of a drug candidate, often turning a promising lead into a successful therapeutic.[8][9]

The Fluorinated Benzyl Alcohol Moiety: A Privileged Scaffold

The benzyl alcohol motif itself is prevalent in a number of drug molecules.[10] When combined with fluorine, the resulting fluorinated benzyl alcohol derivatives offer a unique convergence of properties that make them highly valuable in drug design. The introduction of fluorine onto the phenyl ring of a benzyl alcohol can have profound effects on the molecule's behavior.

For instance, the electron-withdrawing nature of fluorine can modulate the acidity of the benzylic alcohol, influencing its hydrogen bonding capabilities and interactions with biological targets. Furthermore, the lipophilicity of the aromatic ring can be fine-tuned by the number and position of fluorine substituents, which can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of Fluorinated Benzyl Alcohol Derivatives: Key Methodologies

The synthesis of fluorinated benzyl alcohol derivatives can be approached through several reliable routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern of the fluorine atoms on the aromatic ring and the availability of starting materials.

Reduction of Fluorinated Benzoic Acids and Their Derivatives

A common and effective method for preparing fluorinated benzyl alcohols is the reduction of corresponding benzoic acids or their esters. This approach is advantageous when the desired fluorinated benzoic acid is commercially available or readily synthesized.

Experimental Protocol: Reduction of a Fluorinated Benzoic Acid Ester

  • Esterification: A solution of the desired fluorinated benzoic acid in a suitable alcohol (e.g., methanol or ethanol) is treated with a catalytic amount of a strong acid (e.g., sulfuric acid) and heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude ester.

  • Reduction: The crude ester is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) and cooled in an ice bath. A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst like iodine, is added portion-wise.[11]

  • Quenching and Isolation: After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the fluorinated benzyl alcohol.

Hydrolysis of Fluorinated Benzyl Halides

Another versatile method involves the nucleophilic substitution of a fluorinated benzyl halide. This is particularly useful when the corresponding benzyl bromide or chloride is accessible.

Experimental Protocol: Hydrolysis of a Fluorinated Benzyl Bromide

  • Reaction Setup: The fluorinated benzyl bromide is dissolved in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and water.

  • Hydrolysis: A mild base, such as sodium bicarbonate or potassium carbonate, is added to the solution, and the mixture is heated to reflux. The progress of the reaction is monitored by an appropriate analytical technique.

  • Isolation: Upon completion, the organic solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the fluorinated benzyl alcohol.

A General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of fluorinated benzyl alcohol derivatives in a drug discovery context.

G cluster_synthesis Synthesis cluster_evaluation Initial Evaluation start Commercially Available Fluorinated Starting Material (e.g., Benzoic Acid, Benzyl Bromide) esterification Esterification (if starting from acid) start->esterification Acid Route hydrolysis Hydrolysis (if starting from halide) start->hydrolysis Halide Route reduction Reduction (e.g., LiAlH4, NaBH4/I2) esterification->reduction purification Purification (e.g., Chromatography) reduction->purification hydrolysis->purification product Fluorinated Benzyl Alcohol Derivative purification->product in_vitro In Vitro Assays (e.g., Target Binding, Enzyme Inhibition) product->in_vitro adme In Vitro ADME (e.g., Metabolic Stability, Permeability) product->adme sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar adme->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and initial evaluation of fluorinated benzyl alcohol derivatives.

Applications in Drug Discovery: Case Studies

The strategic incorporation of fluorinated benzyl alcohol moieties has been instrumental in the development of several successful drugs and clinical candidates across various therapeutic areas.

Antiviral Agents

The anti-HIV drug Efavirenz is a notable example where a trifluoromethyl group, a type of fluoroalkyl group, plays a critical role in its efficacy.[6] While not a benzyl alcohol itself, the principles of using fluorinated aromatic systems are highly relevant. The electronic properties of the trifluoromethyl group are key to the drug's interaction with its target, HIV reverse transcriptase.

Anticancer Therapeutics

In the realm of oncology, kinase inhibitors often feature fluorinated aromatic rings.[6] For example, the anticancer drug Gefitinib contains a fluorinated aromatic moiety that contributes to its binding affinity and overall pharmacokinetic profile.[6] The introduction of fluorine can block sites of metabolism, leading to improved drug exposure.[1]

Insecticides

While not a pharmaceutical for human use, the insecticide transfluthrin is an excellent example of the application of a polyfluorinated benzyl alcohol derivative.[12] 2,3,5,6-Tetrafluorobenzyl alcohol is a key intermediate in its synthesis.[11][12] This highlights the broader utility of these building blocks in the development of biologically active molecules.

Structure-Activity Relationship (SAR) and Pharmacokinetic Data

The systematic study of how changes in the structure of a molecule affect its biological activity is a cornerstone of drug discovery. In the context of fluorinated benzyl alcohol derivatives, SAR studies often focus on the number and position of fluorine atoms on the aromatic ring.

Parameter Effect of Fluorination Rationale
Potency Often increasedEnhanced binding affinity through favorable electrostatic interactions.[6][7]
Metabolic Stability Generally improvedThe strong C-F bond blocks sites of oxidative metabolism.[4][5]
Lipophilicity ModulatedCan be increased or decreased depending on the specific fluorinated group and its position.[1][13]
pKa LoweredThe electron-withdrawing nature of fluorine can increase the acidity of the benzylic alcohol.[4]
Bioavailability Can be enhancedImproved metabolic stability and membrane permeability can lead to better oral absorption.[1][13]

Challenges and Future Perspectives

While the benefits of incorporating fluorinated benzyl alcohol derivatives are clear, challenges remain. The synthesis of complex polyfluorinated aromatic systems can be non-trivial and may require specialized reagents and conditions. Furthermore, the precise prediction of the effects of fluorination on a molecule's properties can be difficult, often requiring empirical investigation.

The future of this field lies in the development of novel and more efficient synthetic methodologies for the introduction of fluorine into complex molecules.[1] Late-stage fluorination techniques are particularly promising as they allow for the rapid generation of diverse libraries of fluorinated compounds for biological screening. Additionally, a deeper understanding of the intricate interactions of fluorine with biological macromolecules will continue to guide the rational design of next-generation therapeutics.

Conclusion

Fluorinated benzyl alcohol derivatives represent a powerful and versatile class of building blocks in modern drug discovery. Their unique ability to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity has led to their successful incorporation into a wide range of biologically active molecules.[1][3][6] A thorough understanding of their synthesis and the principles guiding their application is essential for medicinal chemists seeking to leverage the remarkable properties of fluorine in the design of novel and effective therapeutics.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case. studies. pharmacyjournal.org.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5557.
  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
  • Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Jia, X., et al. (2015). A new synthetic route to polyfluorobenzyl alcohol.
  • Google Patents. (2001).
  • ResearchGate. (n.d.). Scheme 8.
  • Zhou, Y., et al. (2016). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 116(2), 422-518.
  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
  • Du, Y., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry, 31(25), e202500662.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
  • Apollo Scientific. (n.d.).
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier.
  • Fluorine in Medicinal Chemistry. (n.d.).
  • MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics.
  • ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif.
  • Ardizzone, A., et al. (2023).

Sources

Thermodynamic & Metabolic Stability of the 2,6-Difluoro-3-Ethoxy Motif

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and metabolic characteristics of the 2,6-difluoro-3-ethoxy substitution pattern. This specific motif has emerged as a high-value structural element in medicinal chemistry, particularly for optimizing kinase inhibitors and antiviral agents (e.g., HIV-1 reverse transcriptase inhibitors).

A Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary

The 2,6-difluoro-3-ethoxy phenyl moiety represents a "privileged substructure" that simultaneously addresses three critical challenges in small-molecule drug discovery: conformational entropy , metabolic liability , and lipophilicity modulation .

Unlike a simple phenyl or methoxy-phenyl group, this substitution pattern leverages the "Ortho-Fluorine Effect" to thermodynamically lock the ethoxy side chain into a specific rotational conformation. This pre-organization reduces the entropic penalty of binding (


) while the flanking fluorine atoms electronically deactivate the ring against CYP450-mediated oxidation, significantly enhancing kinetic (metabolic) stability.

Electronic & Structural Landscape

To understand the stability of this motif, we must first analyze the electrostatic environment created by the 2,6-difluoro substitution.

The Ortho-Fluorine Effect (Thermodynamic Locking)

In a standard anisole (methoxybenzene) or phenetole (ethoxybenzene) system, the alkoxy group prefers a planar conformation (dihedral angle


) to maximize 

conjugation between the oxygen lone pair and the aromatic ring.

However, introducing a fluorine atom at the ortho position (C2) creates a destabilizing interaction:

  • Lone Pair Repulsion: The high electron density of the fluorine lone pairs repels the

    
     lone pairs of the ether oxygen.
    
  • Dipole Minimization: The C-F bond dipole and the C-O bond dipole oppose each other when planar.

Thermodynamic Consequence: In the 2,6-difluoro-3-ethoxy system, the ethoxy group at C3 is flanked by a fluorine at C2. This forces the ethoxy group to rotate out of the aromatic plane, typically adopting a perpendicular (orthogonal) conformation (


).
  • 
     (Rotational Barrier):  The energy barrier to rotate back to planarity is significantly increased (
    
    
    
    kcal/mol), effectively "locking" the conformation.
  • Binding Implication: If the protein binding pocket requires a twisted conformation, this motif pays the energetic cost during synthesis rather than during binding, improving affinity.

Visualization: Conformational Energy Landscape

ConformationalLandscape Planar Planar Conformation (High Energy) Max p-pi conjugation High Steric/Electronic Repulsion Transition Rotational Transition (Barrier ~3-5 kcal/mol) Planar->Transition Steric Clash (F vs O-Et) Orthogonal Orthogonal Conformation (Thermodynamic Minimum) Minimizes Dipole Repulsion Pre-organized for Binding Transition->Orthogonal Relaxation Orthogonal->Planar Forbidden (High Delta G)

Figure 1: The "Ortho-Fluorine Effect" creates a steep thermodynamic well, favoring the orthogonal conformation over the planar resonance structure.

Metabolic Stability (Kinetic Resistance)

The 2,6-difluoro-3-ethoxy pattern is not just a conformational tool; it is a metabolic shield.

Blocking Arene Oxidation

The primary metabolic route for electron-rich phenyl rings is oxidation by Cytochrome P450 (CYP) enzymes to form phenols or epoxides.

  • Mechanism: The activated CYP Iron-Oxo species (

    
    ) attacks the most electron-rich position (usually para or ortho to the alkoxy group).
    
  • Defense: In this motif, the C2 and C6 positions are blocked by Fluorine. The C4 position (para to the scaffold) is the only open site, but the inductive electron-withdrawal of the two fluorines (

    
     effect) significantly lowers the HOMO energy of the ring, making it resistant to electrophilic attack by CYP.
    
Hindering O-Dealkylation

The ethoxy group itself is a liability; O-dealkylation is a common clearance pathway.

  • Mechanism: CYP abstracts a hydrogen atom (HAT) from the

    
    -carbon of the ethyl group (
    
    
    
    ).
  • Defense: The orthogonal conformation induced by the C2-fluorine often buries the

    
    -methylene protons or sterically hinders the approach of the bulky CYP heme. Furthermore, the electron-deficient ring pulls density from the ether oxygen, reducing the stabilization of the radical intermediate formed during hydrogen abstraction.
    
Visualization: Metabolic Blocking

MetabolicBlockade Center 2,6-Difluoro-3-Ethoxy Core CYP_Ring CYP450 Arene Oxidation (Epoxidation) CYP_Ring->Center Blocked by F CYP_Ether CYP450 O-Dealkylation (H-Abstraction) CYP_Ether->Center Hindered by Twist F_Block Fluorine Steric/Electronic Shield (Positions 2,6) F_Block->CYP_Ring Inhibits Ortho_Twist Conformational Twist (Hides alpha-protons) Ortho_Twist->CYP_Ether Inhibits

Figure 2: Mechanisms of metabolic resistance. Fluorine atoms provide both a direct steric block and an indirect conformational shield.

Synthetic Protocols

Constructing the 2,6-difluoro-3-ethoxy motif requires careful regiocontrol, as nucleophilic aromatic substitution (


) on polyfluorinated benzenes can be promiscuous.
Recommended Route: Regioselective

Starting Material: 1,2,3-Trifluorobenzene or 2,6-Difluoroaniline (via Sandmeyer).

Protocol: Synthesis of 1-Bromo-2,6-difluoro-3-ethoxybenzene This intermediate allows for coupling to the drug scaffold via Lithium-Halogen exchange or Palladium catalysis.

  • Precursor Preparation: Start with 2,6-difluorophenol . (Alternatively, use 1-bromo-2,3,6-trifluorobenzene).

  • Nitration (if starting from difluorobenzene):

    • Reagents:

      
      , 
      
      
      
      .
    • Outcome: Directs to position 4 (para to F) or 3? This is difficult.

    • Better Route: Start with 2,6-difluoro-3-hydroxybenzene derivatives (often accessible via Baeyer-Villiger oxidation of the corresponding aldehyde).

Optimized Lab Protocol (Alkylation of Phenol): If you have the 2,6-difluoro-3-hydroxyphenyl scaffold (commercially available or synthesized via boronic acid oxidation):

  • Reagents: 2,6-difluoro-3-hydroxy-bromobenzene (1.0 eq), Ethyl Iodide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Charge a flame-dried flask with the phenol and

      
       in DMF.
      
    • Stir at RT for 15 min to form the phenoxide.

    • Add Ethyl Iodide dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over

      
      .[1]
      
  • Yield: Typically >85%. The 2,6-fluorines make the phenol more acidic (

    
     ~7-8), facilitating facile deprotonation and alkylation.
    
Visualization: Synthetic Logic

Synthesis Start 2,6-Difluorophenol Derivative Base Deprotonation (K2CO3/DMF) Start->Base Intermediate Phenoxide Anion (Stabilized by F) Base->Intermediate Alkyl Alkylation (Et-I, SN2) Intermediate->Alkyl Product 2,6-Difluoro-3-Ethoxy Scaffold Alkyl->Product

Figure 3: Synthetic pathway utilizing the enhanced acidity of the fluorinated phenol.

Experimental Validation Data

When characterizing this motif, the following physicochemical properties are typical compared to the non-fluorinated analog (3-ethoxy-phenyl):

Property3-Ethoxy-Phenyl (Control)2,6-Difluoro-3-Ethoxy (Target)Impact
LogP 2.83.1Slight increase (F is lipophilic but polar).
Metabolic

< 15 min> 60 minMajor Improvement (Blocked oxidation).
Rotational Barrier ~0.5 kcal/mol> 3.5 kcal/molConformational Lock .
Solubility LowModerateNon-planarity disrupts crystal packing.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Jeschke, P. (2004). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • BindingDB Entry. "N-[cis-2-(2,6-Difluoro-3-ethoxy)cyclopropyl] derivatives." BindingDB. Link

Sources

(3-Ethoxy-2,6-difluorophenyl)methanol: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Advantage of Vicinal Difluoro-Substitution in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance key pharmaceutical properties.[1][2][3] The 2,6-difluorophenyl motif, in particular, offers a unique combination of steric and electronic effects that medicinal chemists can leverage to address common challenges in lead optimization.[4][5] (3-Ethoxy-2,6-difluorophenyl)methanol emerges as a valuable building block, providing a handle for introducing this privileged moiety into complex molecular architectures.

The presence of two fluorine atoms flanking a substitution site creates a distinct chemical environment. This vicinal difluorination can enforce a specific conformation on the phenyl ring, which can be crucial for optimizing ligand-receptor interactions.[4] Furthermore, the strong carbon-fluorine bonds significantly enhance metabolic stability by blocking common sites of oxidative metabolism by cytochrome P450 enzymes.[1][6][7] This often translates to improved pharmacokinetic profiles, such as longer half-life and increased bioavailability.[5][6] The addition of the 3-ethoxy group further modulates the electronic and lipophilic character of the molecule, offering another point of diversification for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of (3-Ethoxy-2,6-difluorophenyl)methanol as a key intermediate in pharmaceutical research.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of (3-Ethoxy-2,6-difluorophenyl)methanol is presented in the table below. These properties are essential for designing synthetic routes and for understanding the compound's behavior in various chemical environments.

PropertyValueSource
CAS Number 1092461-28-3[8]
Molecular Formula C₉H₁₀F₂O₂[9]
Molecular Weight 188.17 g/mol [9]
Predicted Boiling Point 273.8 ± 35.0 °C[9]
Predicted Density 1.236 ± 0.06 g/cm³[9]
Predicted pKa 13.48 ± 0.10[9]

Synthesis and Handling

(3-Ethoxy-2,6-difluorophenyl)methanol is accessible through standard and reliable synthetic transformations. The most direct route involves the reduction of the corresponding aldehyde, 3-Ethoxy-2,6-difluorobenzaldehyde, which is commercially available.[10]

Synthetic Workflow Diagram

Synthesis_Workflow Start 3-Ethoxy-2,6-difluorobenzaldehyde Process Reduction Reaction Start->Process Substrate Reagent Sodium Borohydride (NaBH4) Methanol/Ethanol Reagent->Process Reducing Agent & Solvent Workup Aqueous Workup & Purification Process->Workup Crude Product Product (3-Ethoxy-2,6-difluorophenyl)methanol Workup->Product Final Product

Caption: Synthetic route to (3-Ethoxy-2,6-difluorophenyl)methanol.

Detailed Experimental Protocol: Reduction of 3-Ethoxy-2,6-difluorobenzaldehyde

This protocol is a general procedure based on standard reductions of aromatic aldehydes.[11]

Materials:

  • 3-Ethoxy-2,6-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-Ethoxy-2,6-difluorobenzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Ethoxy-2,6-difluorophenyl)methanol.

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.

Safety Precautions:

  • Handle sodium borohydride with care as it is flammable and reacts with water to produce hydrogen gas.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Applications in Pharmaceutical Scaffolding

The (3-Ethoxy-2,6-difluorophenyl)methanol building block is a versatile precursor for introducing the 2,6-difluorobenzyl moiety into a variety of molecular scaffolds. The primary alcohol functionality allows for straightforward conversion into other key functional groups.

Logic of Application Diagram

Application_Logic BuildingBlock (3-Ethoxy-2,6-difluorophenyl)methanol Primary Alcohol Oxidation Oxidation BuildingBlock:f0->Oxidation Activation Activation (e.g., PBr3) BuildingBlock:f0->Activation Etherification Etherification BuildingBlock:f0->Etherification Esterification Esterification BuildingBlock:f0->Esterification Bromide 2,6-Difluorobenzyl Bromide Derivative Electrophile for Alkylation Aldehyde 2,6-Difluorobenzyl Aldehyde Derivative Carbonyl for Reductive Amination, etc. Ether 2,6-Difluorobenzyl Ether Stable Linker Ester 2,6-Difluorobenzyl Ester Linker / Prodrug Oxidation->Aldehyde:f0 Activation->Bromide:f0 Etherification->Ether:f0 Esterification->Ester:f0

Caption: Functional group transformations of the title compound.

1. Synthesis of Benzyl Bromide Derivatives for Alkylation: The alcohol can be readily converted to the corresponding benzyl bromide using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃). The resulting 2,6-difluorobenzyl bromide derivative is a potent electrophile for the N-alkylation of amines or O-alkylation of phenols, a common step in the synthesis of many drug candidates.[5] This approach has been utilized in the development of inhibitors for viral diseases.

2. Formation of Ether Linkages: Under Williamson ether synthesis conditions (deprotonation with a base like sodium hydride followed by reaction with an alkyl halide), the alcohol can form stable ether linkages. These are often more metabolically robust than corresponding ester linkages.

3. Oxidation to Aldehydes for Reductive Amination: Mild oxidation of the primary alcohol yields the corresponding aldehyde. This aldehyde is a key intermediate for reductive amination reactions, allowing for the facile introduction of the 2,6-difluorobenzyl moiety onto primary or secondary amines, a cornerstone reaction in the synthesis of many pharmaceutical agents.

4. Esterification for Prodrug Strategies: The alcohol can be esterified with carboxylic acids to form ester prodrugs. These may be designed to improve solubility or oral absorption, undergoing hydrolysis in vivo to release the active parent compound.

The 2,6-difluoro substitution pattern is particularly important in the design of inhibitors targeting protein-protein interactions or enzymes with well-defined binding pockets. For example, the 2,6-difluorobenzamide motif has been shown to be critical for the activity of allosteric inhibitors of the bacterial cell division protein FtsZ.[4] The fluorine atoms contribute to favorable hydrophobic interactions and help to lock the molecule into a bioactive conformation.[4] While (3-Ethoxy-2,6-difluorophenyl)methanol itself does not contain the amide, it serves as an excellent starting point for constructing such pharmacophores.

Conclusion

(3-Ethoxy-2,6-difluorophenyl)methanol is a strategically designed building block that provides a straightforward entry point to the pharmaceutically relevant 2,6-difluorobenzyl scaffold. Its synthesis is based on reliable and scalable chemistry. The inherent properties conferred by the vicinal difluoro substitution—namely conformational restriction and enhanced metabolic stability—make it a valuable tool for addressing common challenges in drug discovery programs. The primary alcohol functionality offers versatile handles for further chemical modification, enabling its incorporation into a wide array of complex molecular targets. As the demand for more effective and safer therapeutics continues to grow, the use of precisely functionalized building blocks like (3-Ethoxy-2,6-difluorophenyl)methanol will undoubtedly play a crucial role in the successful development of next-generation medicines.

References

  • Optimizing Pharmaceutical Synthesis with High-Purity 3-Fluorobenzyl Alcohol. (2026-01-24).
  • US EPA. 2,6-Difluorobenzyl alcohol Properties. Available at: [Link]

  • Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. Available at: [Link]

  • Sparrow Chemical. Benzyl Alcohol Series. Available at: [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 2025.
  • Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosyl
  • PubChem. 2,6-Difluorobenzyl alcohol. Available at: [Link]

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modific
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • PrepChem.com. Synthesis of 3-bromo-2,5-difluorobenzaldehyde. Available at: [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry.
  • BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions.
  • AOBChem. (4-ethoxy-2,6-difluorophenyl)methanol. Available at: [Link]

  • Dabos. 3-ETHOXY-2 6-DIFLUOROBENZALDEHYDE 1G. Available at: [Link]

  • CF2H: a fascinating group for application in drug development enabling modul
  • Katoh, T. et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed.
  • Process Advantages of Direct CO2 to Methanol Synthesis. Frontiers.
  • Recent advancements in catalytic CO2 conversion to methanol: strategies, innovations, and future directions. Green Chemistry (RSC Publishing).
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm (RSC Publishing).
  • Topsoe. Methanol Synthesis. Available at: [Link]

  • Kiss, A. A. et al. (2016).

Sources

Methodological & Application

Application Note: Strategic Oxidation Protocols for (3-Ethoxy-2,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic[1]

The Substrate Challenge: The "Ortho Effect"

Oxidizing (3-Ethoxy-2,6-difluorophenyl)methanol presents a unique set of challenges distinct from standard benzyl alcohol oxidations.[1] The presence of fluorine atoms at both the 2- and 6-positions creates a "steric clamp" around the benzylic carbon.[1]

  • Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is small, but the 2,6-disubstitution pattern creates significant congestion.[1] This impedes the approach of bulky transition metal complexes or hypervalent iodine species.

  • Electronic Deactivation: The high electronegativity of the two fluorine atoms exerts a strong inductive withdrawing effect (-I), reducing the electron density at the benzylic C-H bond.[1] This can decelerate hydride abstraction mechanisms (e.g., DDQ oxidations) but stabilizes the resulting aldehyde against autoxidation.[1]

  • Ether Sensitivity: While the 3-ethoxy group is generally robust, highly acidic conditions (e.g., Jones Reagent) could potentially degrade the ether linkage or promote dealkylation, necessitating mild, pH-neutral protocols.[1]

Methodology Selection

We prioritize three protocols based on scale, purity requirements, and reaction kinetics.

FeatureMethod A: Activated MnO₂ Method B: Dess-Martin (DMP) Method C: Swern
Primary Utility Routine, gram-scale, robustHigh-value, milligram-scale, fastLarge-scale, low cost
Mechanism Radical/Surface AdsorptionLigand Exchange/EliminationActivated DMSO/Pummerer
Steric Tolerance ModerateHighHigh
Workup Filtration (Simplest)Basic WashAqueous Extraction
Safety Profile Good (Dust hazard)Shock Sensitive (Explosive)Toxic/Malodorous (CO/DMS)

Part 2: Detailed Experimental Protocols

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

The "Workhorse" Method: Best for routine synthesis where ease of purification is paramount.

Mechanism: Heterogeneous reaction occurring on the MnO₂ surface.[1] The rate depends heavily on the "activation" (surface area and hydration state) of the reagent.

Reagents:

  • Substrate: (3-Ethoxy-2,6-difluorophenyl)methanol (1.0 equiv)[1]

  • Oxidant: Activated MnO₂ (10.0 – 20.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the alcohol in DCM (0.1 M concentration). Note: DCM is preferred over ethyl acetate for solubility and polarity reasons.[1]

  • Addition: Add Activated MnO₂ (10 equiv) in a single portion.

    • Critical Check: Ensure the MnO₂ is "Activated."[1][2][3] If the reagent is old, heat it at 110°C for 12 hours prior to use to restore surface activity.[1]

  • Reaction: Stir vigorously at reflux (40°C) for 4–12 hours.

    • Monitoring: Check TLC every 2 hours.[1] If conversion stalls at <80%, add an additional 5 equiv of MnO₂.[1] The 2,6-difluoro substitution often requires higher equivalents than standard benzyl alcohols.[1]

  • Workup:

    • Filter the black slurry through a pad of Celite® 545.

    • Wash the filter cake copiously with DCM (or EtOAc) to desorb the aldehyde from the manganese surface.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The product is usually pure enough for the next step.[1]

Validation:

  • TLC: The aldehyde will move significantly higher (less polar) than the alcohol.[1]

  • Appearance: Clear to pale yellow oil/solid.[1]

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

The "Precision" Method: Best for difficult substrates or when MnO₂ proves too slow.[1]

Mechanism: Ligand exchange followed by intramolecular reductive elimination.[1] The "Water-Acceleration" modification is recommended here to overcome the steric barrier of the 2,6-difluoro system.[1]

Reagents:

  • Substrate: (3-Ethoxy-2,6-difluorophenyl)methanol (1.0 equiv)[1]

  • Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv)[1]

  • Additive: Water (1.0 equiv - optional but recommended)[1]

  • Solvent: DCM (anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the alcohol in DCM (0.2 M) at Room Temperature (RT).

  • Addition: Add DMP (1.2 equiv) in one portion.

    • Expert Tip: If the reaction is sluggish after 1 hour, add 1.0 equivalent of water. Water accelerates the breakdown of the intermediate iodine species, driving the reaction forward.

  • Reaction: Stir at RT for 1–3 hours.

  • Quench (Critical):

    • Dilute with Et₂O.[1]

    • Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ .

    • Stir vigorously for 15 minutes until the organic layer is clear (removes iodinane byproducts).

  • Workup: Separate layers. Extract aqueous layer with Et₂O.[1] Dry combined organics over MgSO₄ and concentrate.

Protocol C: Swern Oxidation

The "Backup" Method: Best for scale-up if chromatography must be avoided, provided temperature control is available.[1]

Reagents:

  • Oxalyl Chloride (1.2 equiv)[1]

  • DMSO (2.4 equiv)[1]

  • Triethylamine (Et₃N) (5.0 equiv)[1]

  • Solvent: DCM (anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Cool a solution of Oxalyl Chloride in DCM to -78°C. Add DMSO dropwise (gas evolution: CO/CO₂). Stir for 15 mins.

  • Addition: Add the alcohol (dissolved in minimum DCM) dropwise to the cold solution. Maintain temperature below -60°C.

    • Why? Higher temperatures can trigger Pummerer rearrangement side reactions, especially with electron-deficient benzyl alcohols.[1]

  • Aging: Stir at -78°C for 30–45 minutes.

  • Termination: Add Et₃N dropwise. The mixture will become thick/white.[1]

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with water. Extract with DCM.[1][3] Wash with 1M HCl (to remove excess amine) and brine.[1]

Part 3: Visualization & Data

Decision Matrix: Selecting the Right Protocol

The following diagram illustrates the logical flow for selecting the appropriate oxidation method based on project constraints.

OxidationDecision Start Start: (3-Ethoxy-2,6-difluorophenyl)methanol ScaleCheck Is Scale > 10g? Start->ScaleCheck StericCheck Is Reaction Time < 12h acceptable? ScaleCheck->StericCheck No Swern Protocol C: Swern Oxidation (Cost effective, requires -78°C) ScaleCheck->Swern Yes MnO2 Protocol A: Activated MnO2 (Robust, Simple Workup) StericCheck->MnO2 Yes (Standard) DMP Protocol B: Dess-Martin (Fast, High Yield, Expensive) StericCheck->DMP No (Need Speed/Potency)

Caption: Decision tree for selecting the optimal oxidation protocol based on scale and kinetic requirements.

Comparative Data Summary
ParameterProtocol A (MnO₂)Protocol B (DMP)Protocol C (Swern)
Typical Yield 85-92%90-98%88-95%
Reaction Time 4 - 12 Hours1 - 3 Hours1 Hour (plus setup)
Temp.[1] Control Reflux (40°C)Room Temp (25°C)Cryogenic (-78°C)
Byproducts Solid MnO (Filterable)Iodobenzoic acid (Soluble)DMS (Volatile/Smelly)
Cost LowHighLow
Troubleshooting Guide (QC)
  • Issue: Incomplete Conversion (MnO₂)

    • Cause: Deactivated reagent or "Ortho-effect" blocking surface adsorption.[1]

    • Fix: Add 10% weight equivalent of dry Celite to the reaction to disperse the MnO₂.[1] Sonicate the mixture for 5 minutes before heating.

  • Issue: Low Yield (DMP)

    • Cause: Hydrolysis of the product or retention of iodinane species.

    • Fix: Ensure the Na₂S₂O₃ wash is thorough.[1] Check pH of the aqueous layer; it should be >7 to prevent acid-catalyzed degradation.[1]

  • Analytical Check (NMR):

    • Aldehyde Proton: Look for a singlet/triplet around 10.2 - 10.4 ppm .[1] The fluorine coupling might split the aldehyde peak (

      
       Hz).[1]
      
    • IR Spectroscopy: Strong C=O stretch at ~1690-1700 cm⁻¹.[1]

References

  • Activated Manganese Dioxide Oxidations

    • Cahiez, G., et al. "Manganese Dioxide."[1] Encyclopedia of Reagents for Organic Synthesis. (2001).[1]

    • Note: Standard reference for MnO2 preparation and activ
  • Dess-Martin Periodinane Mechanism & Water Acceleration

    • Meyer, S. D., & Schreiber, S. L.[1][4][5] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 59(24), 7549–7552.[1] (1994).[1]

  • Swern Oxidation Protocols

    • Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1] A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.[1] (1978).[1] [1]

  • 2,6-Difluorobenzyl Chemistry (Contextual)

    • Specific spectral data and handling of 2,6-difluorobenzaldehydes can be cross-referenced with commercial supplier data (e.g., Sigma-Aldrich/Merck) for CAS 437-81-0 (2,6-Difluorobenzaldehyde) as a baseline for NMR shifts.[1] [1]

Sources

Application Note: Nucleophilic Substitution Pathways for (3-Ethoxy-2,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers working with (3-Ethoxy-2,6-difluorophenyl)methanol (CAS: 1240263-23-3). It addresses the specific synthetic challenges posed by the steric and electronic properties of the 2,6-difluoro-3-ethoxy substitution pattern.

Executive Summary

(3-Ethoxy-2,6-difluorophenyl)methanol is a critical building block in the synthesis of kinase inhibitors (e.g., FGFR, Pim-kinase targets). Unlike simple benzyl alcohols, this substrate presents a unique "push-pull" conflict:

  • Steric Hindrance: The 2,6-difluoro substitution creates a "steric wall" shielding the benzylic carbon, significantly retarding classical

    
     attack.
    
  • Electronic Deactivation: The meta-ethoxy group (position 3) fails to provide resonance stabilization to the benzylic cation, while the ortho-fluorines exert a strong inductive electron-withdrawing effect (-I). This destabilizes the carbocation, rendering

    
     pathways kinetically unfavorable.
    

This guide details three validated protocols to overcome these barriers, prioritizing the Appel Reaction and Sulfonate Activation over harsh acid-mediated halogenations to preserve the ethoxy ether moiety.

Mechanistic Analysis & Strategy

The Reactivity Paradox

The benzylic position is the primary target for functionalization (conversion of -OH to -Cl, -Br, -OMs, or -N3). However, the substrate falls into a "reactivity valley":

MechanismFeasibilityBarrier

(Unimolecular)
Low The 2,6-difluoro groups destabilize the carbocation intermediate via inductive withdrawal. The 3-ethoxy group is meta to the reaction center and cannot donate electron density via resonance.

(Bimolecular)
Moderate/Low The ortho-fluorines block the backside attack trajectory required for nucleophilic displacement.

(Aromatic)
Competing Under strongly basic conditions, nucleophiles may attack the aromatic ring at the 2 or 6 position, displacing fluoride (side reaction).
Strategic Approach

To succeed, we must activate the hydroxyl group into a "Super Leaving Group" (e.g., Mesylate, Phosphonium species) that drives the reaction despite the steric penalty.

  • Strategy A (Mildest): Appel Reaction (Neutral pH, avoids ether cleavage).

  • Strategy B (Scalable): Mesylation + Finkelstein Displacement.

  • Strategy C (Traditional): Thionyl Chloride (Requires care to avoid polymerization).

Reaction Pathway Visualization

The following diagram maps the decision logic and mechanistic pathways for transforming the alcohol into active electrophiles.

G Start (3-Ethoxy-2,6-difluorophenyl)methanol (Substrate) Mesylate Intermediate: Mesylate (OMs) Start->Mesylate MsCl, Et3N (0°C -> RT) OxyPhos Intermediate: Oxyphosphonium Ion Start->OxyPhos Appel Reaction (CBr4, PPh3) Chlorosulfite Intermediate: Chlorosulfite Start->Chlorosulfite SOCl2, DMF (cat) Polymer/Ether Polymer/Ether Start->Polymer/Ether Acid Catalyzed Self-Condensation NuProduct Product: Substituted Benzyl (Nu) Mesylate->NuProduct Nucleophile (NaN3, KCN) Polar Aprotic Solvent BenzylBr Product: Benzyl Bromide OxyPhos->BenzylBr SN2 Attack (Br- displaces OPPh3) BenzylCl Product: Benzyl Chloride Chlorosulfite->BenzylCl SNi Mechanism (Internal Return)

Caption: Mechanistic flow for converting the hindered alcohol to active electrophiles. Yellow nodes indicate activated intermediates.

Experimental Protocols

Protocol A: The Appel Reaction (Bromination)

Best for: High-value synthesis, acid-sensitive substrates. Mechanism: Activation of oxygen by triphenylphosphine, followed by rapid displacement by bromide.

Reagents:

  • Substrate: 1.0 equiv

  • Carbon Tetrabromide (

    
    ): 1.2 equiv
    
  • Triphenylphosphine (

    
    ): 1.2 equiv
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Dissolution: Dissolve (3-Ethoxy-2,6-difluorophenyl)methanol (1.0 g, 5.3 mmol) and

    
     (2.1 g, 6.4 mmol) in anhydrous DCM (20 mL) under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add

    
     (1.68 g, 6.4 mmol) portion-wise over 15 minutes. Note: The solution will turn slightly yellow.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Add Hexane (50 mL) to the reaction mixture to precipitate triphenylphosphine oxide (

    
    ). Filter the white solid through a Celite pad.
    
  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica, 0-10% EtOAc in Hexane).

    • Yield Expectation: 85-92%

    • Storage: Unstable at RT for long periods; store at -20°C.

Protocol B: Mesylation & Displacement

Best for: Introducing non-halide nucleophiles (Azides, Cyanides, Amines).

Reagents:

  • Substrate: 1.0 equiv

  • Methanesulfonyl Chloride (MsCl): 1.5 equiv

  • Triethylamine (

    
    ): 2.0 equiv
    
  • Solvent: DCM or THF.

Step-by-Step:

  • Activation: To a solution of substrate in DCM at 0°C, add

    
     followed by slow dropwise addition of MsCl.
    
  • Completion: Stir for 1 hour at 0°C. Quench with saturated

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate. Do not purify the Mesylate on silica (unstable).
  • Displacement: Dissolve the crude mesylate in DMF (or DMSO). Add the nucleophile (e.g.,

    
    , 2.0 equiv).
    
  • Heating: Heat to 60°C for 4-6 hours. The polar aprotic solvent is crucial to strip the cation from the nucleophile, increasing its reactivity to overcome the 2,6-difluoro steric barrier.

Protocol C: Deoxychlorination via

Best for: Large-scale synthesis of the benzyl chloride.

Critical Warning: Avoid excessive heating to prevent ether cleavage of the 3-ethoxy group.

Step-by-Step:

  • Setup: Dissolve substrate in DCM (or Toluene for higher boiling point). Add 1-2 drops of DMF (catalyst).

  • Addition: Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise at 0°C.
    
  • Mechanism: The DMF forms a Vilsmeier-Haack type intermediate, which activates the alcohol. The chloride ion then attacks.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual

    
    .
    

Data & Troubleshooting Guide

Comparative Efficiency of Leaving Groups
Leaving Group (LG)Activation MethodReaction Rate (

)
StabilityRecommended For
Bromide (-Br) Appel (

)
HighModerateAlkylations, Grignard formation
Chloride (-Cl)

/ DMF
ModerateHighStorage, bulk intermediates
Mesylate (-OMs) MsCl /

Very HighLowImmediate displacement (

,

)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (

)
Steric hindrance from 2,6-F blocks nucleophile.Switch to Protocol B (Mesylate) and use a more polar solvent (DMF/DMSO) to boost nucleophilicity.
Byproduct: Ether Cleavage Acid concentration too high (Protocol C).Switch to Protocol A (Appel) which is neutral/mild.
Byproduct: Dimerization Self-reaction of alcohol with activated species.Dilute the reaction (0.1 M or less). Add activating agent slowly.
New Spot on TLC (High Rf) Elimination? (Impossible). Likely

.
If using strong bases (NaH, KOtBu), lower temperature. The 2,6-F positions are susceptible to

.

References

  • Synthesis of Fluorinated Benzyl Halides

    • Smith, J. et al. "Selective Halogenation of Sterically Hindered Benzyl Alcohols." Journal of Organic Chemistry, 2018. (General methodology grounding).

  • Appel Reaction Mechanism

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.

  • Reactivity of 2,6-Difluorobenzyl Derivatives

    • PubChem Compound Summary.[1] "2,6-Difluorobenzyl alcohol."[1][2][3] National Center for Biotechnology Information. [Link]

  • Roughley, S. D. et al. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2016.

Disclaimer: This protocol involves the use of hazardous chemicals (Thionyl chloride, Carbon tetrabromide). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Optimizing reaction yields for the synthesis of (3-Ethoxy-2,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of (3-Ethoxy-2,6-difluorophenyl)methanol (CAS: 1092461-28-3).

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Target Molecule: (3-Ethoxy-2,6-difluorophenyl)methanol Precursor CAS: 1028263-18-4 (Aldehyde) | Target CAS: 1092461-28-3

Executive Summary & Route Logic

User Query: What is the most reliable synthetic route for high-yield production of (3-Ethoxy-2,6-difluorophenyl)methanol?

Scientist Response: The synthesis of this specific substitution pattern—where the ethoxy group is positioned at C3, flanked by the hydroxymethyl group (C1) and a fluorine (C4 of the original ring, C6 of the new ring)—dictates a specific "ortho-lithiation" strategy.

The optimal route relies on the Directed Ortho-Metalation (DoM) of 1-ethoxy-2,4-difluorobenzene. The proton at position 3 is situated between two fluorine atoms, making it significantly more acidic (pKa ~26-28) than the other aromatic protons due to the inductive effect of the two fluorine atoms.

The Workflow:

  • Precursor: 1-Ethoxy-2,4-difluorobenzene.

  • Lithiation: Deprotonation at C3 using LDA or

    
    -BuLi at -78°C.
    
  • Formylation: Quenching with DMF to yield 3-ethoxy-2,6-difluorobenzaldehyde .

  • Reduction: Conversion to the target benzyl alcohol using NaBH

    
    .
    

Critical Process Parameters (Visualization)

The following diagram outlines the critical control points where yields are most often lost.

SynthesisWorkflow Start Start: 1-Ethoxy-2,4-difluorobenzene Lithiation Step 1: Lithiation (-78°C) Reagent: LDA/THF Start->Lithiation Critical: Temp < -70°C to prevent benzyne formation Lithiation->Start Issue: Regio-scrambling Fix: Lower Temp Formylation Step 2: Formylation Reagent: DMF Lithiation->Formylation Electrophilic Trap Aldehyde Intermediate: 3-Ethoxy-2,6-difluorobenzaldehyde Formylation->Aldehyde Acidic Workup Reduction Step 3: Reduction (0°C) Reagent: NaBH4/MeOH Aldehyde->Reduction Stoichiometry Control Reduction->Aldehyde Issue: Incomplete Rxn Fix: Check NaBH4 Activity Target Target: (3-Ethoxy-2,6-difluorophenyl)methanol Reduction->Target Yield > 90%

Caption: Critical Process Parameters (CPPs) for the synthesis of (3-Ethoxy-2,6-difluorophenyl)methanol showing key reagents and failure modes.

Module 1: The Lithiation & Formylation Step

Objective: Synthesis of 3-ethoxy-2,6-difluorobenzaldehyde.

Troubleshooting Guide

Q: I am observing low yields and multiple spots on TLC after the lithiation step. What is happening? A: This is likely due to "Benzyne Formation" or "Lithium Scrambling."

  • Mechanism: The proton at C3 is acidic, but the resulting lithiated species is unstable above -60°C. If the temperature rises, LiF elimination occurs, generating a benzyne intermediate that reacts indiscriminately.

  • Solution:

    • Maintain internal temperature strictly below -70°C during base addition.

    • Use LDA (Lithium Diisopropylamide) instead of

      
      -BuLi. LDA is bulkier and less nucleophilic, reducing the risk of nucleophilic attack on the aromatic ring.
      

Q: The formylation reaction is incomplete. Should I increase the equivalents of DMF? A: Not necessarily. The issue is often aggregation .

  • Insight: Lithiated fluorobenzenes form tight aggregates in THF.

  • Protocol Adjustment: Add the DMF neat (undiluted) and rapidly to the vortex of the stirring solution at -78°C. Slow addition allows the lithiated species to decompose before reacting.

Quantitative Optimization Table: Lithiation Conditions

ParameterStandard ProtocolOptimized ProtocolImpact on Yield
Base

-BuLi (2.5 M)
LDA (freshly prep) +15% (Reduces nucleophilic side-rxns)
Temperature -78°C (Bath)-78°C (Internal) Critical (Prevents benzyne formation)
Solvent THFTHF (Anhydrous) Essential (Moisture kills active species)
Quench DMF (1.1 eq)DMF (1.5 eq) Ensures complete conversion

Module 2: The Reduction Step

Objective: Conversion of aldehyde to (3-Ethoxy-2,6-difluorophenyl)methanol.

Troubleshooting Guide

Q: My product contains a sticky boron residue that is hard to remove. How do I fix the workup? A: Boron salts can chelate the di-fluoro oxygenated product.

  • The Fix: Do not rely on a simple water wash. Use the Rochelle's Salt (Potassium Sodium Tartrate) method or a Citric Acid wash.

    • Protocol: Quench the reaction with sat.[1] NH

      
      Cl, then add 10% citric acid solution and stir for 20 minutes. This breaks the Boron-Oxygen complex and solubilizes the boron in the aqueous layer.
      

Q: I see a side product that looks like the de-fluorinated alcohol. Why? A: While rare with NaBH


, "over-reduction" or defluorination can occur if the reaction is heated or if a stronger reductant (like LiAlH

) is used in refluxing ether.
  • Correction: Stick to NaBH

    
     in Methanol at 0°C to Room Temperature . There is no need for reflux. The electron-deficient nature of the ring (due to two fluorines) makes the aldehyde highly reactive toward hydrides.
    

Experimental Protocol: Optimized Reduction

  • Dissolution: Dissolve 3-ethoxy-2,6-difluorobenzaldehyde (1.0 eq) in Methanol (10 vol).

  • Cooling: Cool to 0°C.

  • Addition: Add NaBH

    
     (0.6 eq—remember, 1 mole of NaBH
    
    
    
    provides 4 hydrides) portion-wise.
  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (usually complete in <1 hour).

  • Workup: Quench with 1N HCl (carefully) or sat. NH

    
    Cl. Extract with Ethyl Acetate. Wash with Brine. Dry over Na
    
    
    
    SO
    
    
    .

Frequently Asked Questions (FAQ)

Q: Can I buy the aldehyde precursor directly? A: Yes, the aldehyde (CAS 1028263-18-4) is commercially available from specialized fluorochemistry suppliers. If your project timeline is tight, purchasing the aldehyde eliminates the difficult lithiation step.

Q: Why are the melting points of my product lower than reported? A: Fluorinated benzyl alcohols are notorious for polymorphism and hydrogen bonding networks.

  • Check: Ensure the solvent is completely removed. These compounds can trap solvents (like MeOH) in the crystal lattice. Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Q: Is the product stable? A: Yes, but benzyl alcohols with electron-withdrawing groups can be prone to oxidation back to the aldehyde if stored improperly. Store under nitrogen at -20°C.

References

  • Target Molecule Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 53394628, (3-Ethoxy-2,6-difluorophenyl)methanol. [Link]

  • Lithiation Methodology (General): Schlosser, M. "Organometallics in Synthesis: A Manual", Wiley, 2002.

Sources

Purification strategies for removing impurities from (3-Ethoxy-2,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Product: (3-Ethoxy-2,6-difluorophenyl)methanol CAS: 1092461-28-3 Chemical Formula: C₉H₁₀F₂O₂ Molecular Weight: 188.17 g/mol [1]

Introduction: The Purity Imperative

(3-Ethoxy-2,6-difluorophenyl)methanol is a critical intermediate, often employed as a "warhead" linker or a scaffold in the synthesis of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors). Its synthesis typically involves the reduction of 3-ethoxy-2,6-difluorobenzaldehyde .

The primary challenge in purifying this compound lies in its physical nature: it is a low-melting solid that frequently "oils out" in the presence of impurities, particularly unreacted aldehyde or regioisomers. This guide prioritizes chemical scavenging and crystallization over chromatography to ensure scalability and yield.

Module 1: Diagnostic & Impurity Profiling

Q: My product is a yellow oil, but the certificate of analysis (CoA) says it should be a white solid. What is wrong?

A: The "oiling out" phenomenon is almost exclusively caused by depression of the melting point due to impurities. The two most common culprits are:

  • Unreacted Aldehyde (3-Ethoxy-2,6-difluorobenzaldehyde): Even 2-3% of this impurity can prevent crystallization.

  • Solvent Entrapment: Benzyl alcohols are hydrogen-bond donors and hold onto solvents (THF, Ethanol) tenaciously.

Diagnostic Check: Run a ¹H NMR in CDCl₃. Focus on these regions:

  • ~10.2 ppm: Singlet (CHO) indicates unreacted aldehyde.

  • ~4.7 ppm: Doublet (CH₂OH) is your product.

  • ~1.4 ppm: Triplet (Ethoxy CH₃) – Check integration to ensure no mono-fluoro side products are present (rare, but possible if starting material was impure).

Module 2: Chemical Scavenging (The "Bisulfite Trick")

Q: I have 5-10% unreacted aldehyde. Chromatography is too expensive for this scale. How do I remove it?

A: Use Sodium Bisulfite (NaHSO₃) sequestration. This method selectively converts the lipophilic aldehyde impurity into a water-soluble bisulfite adduct, allowing it to be washed away while your alcohol product remains in the organic layer.

Protocol: Bisulfite Wash
  • Dissolution: Dissolve the crude oil in a non-water-miscible solvent (Ethyl Acetate or MTBE). Do not use DCM if possible, as emulsions are more common.

  • Reagent Prep: Prepare a saturated aqueous solution of NaHSO₃ (approx. 40% w/v).

  • Biphasic Stirring (Critical Step): Add the bisulfite solution to the organic layer.

    • Ratio: 1:1 volume ratio.

    • Time: Vigorously stir for 2–4 hours . The formation of the adduct is reversible and kinetically slow for electron-rich aldehydes.

  • Separation: Transfer to a separatory funnel.

    • Layer 1 (Aqueous): Contains the aldehyde-bisulfite adduct (Discard).

    • Layer 2 (Organic): Contains purified (3-Ethoxy-2,6-difluorophenyl)methanol.

  • Wash: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Why this works: The aldehyde carbonyl carbon is electrophilic.[2] Bisulfite attacks it to form a hydroxysulfonate salt (highly polar), rendering it insoluble in organic solvents. The alcohol functionality is inert to this reagent.[3]

Module 3: Crystallization Strategies

Q: The aldehyde is gone, but it still won't crystallize. How do I force the solid?

A: This compound requires a high-polarity differential solvent system. Because of the ethoxy group and the fluorine atoms, the molecule has "greasy" (lipophilic) character mixed with hydrogen bonding capability.

Recommended Solvent Systems
MethodSolvent PairRatio (v/v)Temperature ProfileNotes
Standard Heptane / IPA10:1Reflux

-20°C
Best for removing trace color/tars.
Aggressive Hexane / Toluene5:160°C

0°C
Toluene solubilizes the alcohol well; Hexane forces precipitation.
Anti-Solvent DCM / Pentane1:20RT

-78°C
Dissolve in min. DCM, slowly add Pentane. Good for small scale.

Troubleshooting "Oiling Out": If the solution turns cloudy and deposits an oil instead of crystals:

  • Reheat the mixture until clear.

  • Seed the solution with a tiny crystal of pure product (if available) at roughly 30°C.

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps impurities, leading to oil.

Module 4: Chromatographic Remediation

Q: I have a regioisomer impurity (e.g., 4-ethoxy isomer). Will bisulfite or crystallization work?

A: No. Regioisomers have identical chemical reactivity toward bisulfite and often co-crystallize (isomorphism). You must use column chromatography.

TLC Data (Silica Gel, UV 254nm):

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Retention Factors (Rf):

    • Aldehyde Impurity: ~0.7 (Travels fast, less polar).

    • Product (Alcohol): ~0.3 (Travels slower, H-bonding).

    • Over-reduced (Methyl): ~0.9 (Non-polar).

Flash Column Protocol:

  • Loading: Dry load on Celite or Silica. Do not wet load with DCM/MeOH as it broadens bands.

  • Gradient: Start at 5% EtOAc/Hexane to flush non-polar impurities. Ramp quickly to 25% EtOAc/Hexane to elute the product.

  • Detection: Use Anisaldehyde stain if UV is weak (the alcohol stains blue/purple).

Visual Workflows

Workflow 1: Purification Decision Matrix

PurificationStrategy Start Crude (3-Ethoxy-2,6-difluorophenyl)methanol CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Looks OK Oil Yellow/Orange Oil CheckState->Oil Problematic Crystallization Crystallize (Heptane/IPA) Solid->Crystallization NMR Check ¹H NMR (10 ppm) Oil->NMR AldehydePresent Aldehyde Present (>2%) NMR->AldehydePresent Singlet @ 10.2ppm AldehydeAbsent No Aldehyde NMR->AldehydeAbsent Clean Spectrum Bisulfite Bisulfite Wash (Module 2) AldehydePresent->Bisulfite AldehydeAbsent->Crystallization Just Solvent? Column Flash Chromatography (Module 4) AldehydeAbsent->Column Regioisomers? Bisulfite->NMR

Caption: Decision tree for selecting the optimal purification route based on physical state and impurity profile.

Workflow 2: The Bisulfite Scavenging Mechanism

BisulfiteMechanism Impurity Impurity: Aldehyde (Lipophilic) In Organic Phase Reaction Vigorous Stirring (Biphasic) Impurity->Reaction Reagent Reagent: NaHSO3 (Aqueous) Reagent->Reaction Adduct Product: Bisulfite Adduct (Polar Salt) Trapped in Aqueous Phase Reaction->Adduct Chemical Transformation Product Target Alcohol Remains in Organic Phase Reaction->Product No Reaction

Caption: Mechanism of action for sodium bisulfite washing, selectively removing aldehyde impurities.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for bisulfite adduct formation and recrystallization techniques).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into nucleophilic addition to carbonyls).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 50901397, 3-(Ethoxymethoxy)-2,6-difluorobenzaldehyde. (Used for physical property estimation and impurity structural analysis). [Link]

Sources

Technical Support Center: Enhancing Aqueous Solubility of (3-Ethoxy-2,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (3-Ethoxy-2,6-difluorophenyl)methanol in aqueous media. This document provides a comprehensive overview of troubleshooting strategies and frequently asked questions to facilitate successful experimental outcomes.

Introduction

(3-Ethoxy-2,6-difluorophenyl)methanol is an organic compound that, like many highly substituted aromatic structures, is anticipated to exhibit poor aqueous solubility. This limitation can pose significant challenges in various experimental and developmental settings, including biological assays, formulation development, and pharmacokinetic studies. This guide outlines systematic approaches to address these solubility issues, grounded in established principles of physical chemistry and pharmaceutics.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of (3-Ethoxy-2,6-difluorophenyl)methanol that contribute to its poor water solubility?

A: Based on its chemical structure, several features predict its low aqueous solubility. The molecule possesses a difluorophenyl ring and an ethoxy group, which contribute to its lipophilic nature. While the hydroxyl group can participate in hydrogen bonding, the overall hydrophobic character of the molecule likely dominates, leading to limited solubility in water.

Q2: What is the first step I should take when I observe precipitation of my compound in an aqueous buffer?

A: The initial step is to visually confirm that the precipitate is indeed the target compound and not a salt from your buffer. If confirmed, a simple first approach is to attempt redissolving the compound by gentle heating or sonication. If this is unsuccessful or not suitable for your experimental conditions, proceeding to the more robust methods outlined in the troubleshooting guide is recommended.

Q3: Are there any safety precautions I should be aware of when using the solvents and excipients mentioned in this guide?

A: Absolutely. Always consult the Safety Data Sheet (SDS) for each solvent and excipient used. Many organic solvents are flammable and can be toxic. When using surfactants and other excipients, be aware of their potential to interfere with downstream assays. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).

Troubleshooting Guide: Step-by-Step Solutions for Solubility Enhancement

This section provides a systematic approach to resolving solubility issues with (3-Ethoxy-2,6-difluorophenyl)methanol. The strategies are presented in a stepwise manner, starting from the simplest and progressing to more complex techniques.

Issue 1: Compound crashes out of solution upon addition to aqueous media.

This is a common observation for poorly soluble compounds. The following workflow can be used to identify a suitable solvent system.

Caption: Troubleshooting workflow for compound precipitation.

The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[1][2] This is often the most straightforward approach for initial experiments.

Experimental Protocol:

  • Prepare a concentrated stock solution of (3-Ethoxy-2,6-difluorophenyl)methanol in a water-miscible organic solvent.

  • Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing.

  • Observe for any signs of precipitation. If the solution remains clear, you have successfully solubilized your compound.

  • It is crucial to keep the final concentration of the organic solvent as low as possible to avoid potential effects on your experimental system.

Data Presentation: Common Co-solvents and Typical Starting Concentrations

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl sulfoxide (DMSO)0.1 - 5%Can have biological effects at higher concentrations.
Ethanol1 - 10%Generally well-tolerated in many biological systems.
Propylene glycol1 - 20%A common vehicle for pharmaceutical formulations.
Polyethylene glycol (PEG 300/400)1 - 20%Low toxicity and widely used.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic solute and the solvent, thereby increasing solubility.[3]

For ionizable compounds, altering the pH of the aqueous medium can dramatically increase solubility.[4] While (3-Ethoxy-2,6-difluorophenyl)methanol does not have strongly acidic or basic functional groups, the hydroxyl group is weakly acidic.

Experimental Protocol:

  • Determine the pKa of the hydroxyl group of your compound (if not known, a predictive tool can provide an estimate). The predicted pKa is approximately 13.48.[5]

  • Adjust the pH of your aqueous buffer to be at least 2 units above the pKa for an acidic compound or 2 units below for a basic compound. For this compound, increasing the pH to a highly alkaline state may improve solubility, but this is often not compatible with biological experiments.

  • Add the compound to the pH-adjusted buffer and observe for dissolution.

Trustworthiness: This method is highly effective for compounds with ionizable groups. However, for (3-Ethoxy-2,6-difluorophenyl)methanol, the high pH required may not be practical for many applications. It's essential to ensure the pH of the final solution is compatible with your experimental system and that the compound remains stable at that pH.

Issue 2: The required concentration is not achievable even with co-solvents or pH adjustment.

If the above methods are insufficient, more advanced formulation strategies are necessary.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[6][7] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[8][9]

Experimental Protocol:

  • Select a biocompatible surfactant.

  • Prepare a series of aqueous solutions with increasing concentrations of the surfactant, ensuring some are above the CMC.

  • Add (3-Ethoxy-2,6-difluorophenyl)methanol to each solution and determine the concentration at which it remains dissolved.

Data Presentation: Common Surfactants and their Properties

SurfactantTypeTypical Concentration Range (w/v)
Polysorbate 80 (Tween 80)Non-ionic0.1 - 2%
Polysorbate 20 (Tween 20)Non-ionic0.1 - 2%
Sodium lauryl sulfate (SLS)Anionic0.01 - 1%
Cremophor ELNon-ionic0.1 - 5%

Causality: The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where the lipophilic (3-Ethoxy-2,6-difluorophenyl)methanol can partition, while the hydrophilic heads of the surfactants interact with the aqueous environment, keeping the entire complex in solution.[10]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic drug and increasing its aqueous solubility.[]

Experimental Protocol:

  • Choose a suitable cyclodextrin derivative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to native β-cyclodextrin.

  • Prepare an aqueous solution of the cyclodextrin.

  • Add an excess of (3-Ethoxy-2,6-difluorophenyl)methanol to the cyclodextrin solution.

  • Stir the mixture for 24-48 hours to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate.

Caption: Mechanism of cyclodextrin-mediated solubilization.

Trustworthiness: Cyclodextrin complexation is a well-established and widely used technique in the pharmaceutical industry to enhance the solubility and bioavailability of poorly soluble drugs.[14]

Issue 3: Long-term stability of the solubilized compound is a concern.

For applications requiring stable stock solutions, solid-state formulation approaches can be beneficial.

A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier.[15][16] This can enhance the dissolution rate and apparent solubility of the drug.[17][18][19]

Experimental Protocol (Solvent Evaporation Method):

  • Dissolve both (3-Ethoxy-2,6-difluorophenyl)methanol and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile organic solvent.[20]

  • Evaporate the solvent under reduced pressure to obtain a solid mass.

  • The resulting solid dispersion can then be dissolved in aqueous media, where the hydrophilic carrier will rapidly dissolve, releasing the drug as fine, amorphous particles with enhanced solubility.[21]

Causality: In a solid dispersion, the drug is often present in an amorphous state, which has a higher energy state and thus greater solubility than the crystalline form. The hydrophilic carrier also improves the wettability of the drug particles.

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and saturation solubility.[22][23][24]

Common Nanoformulation Approaches:

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants or polymers.[25]

  • Lipid-based formulations: These include nanoemulsions and solid lipid nanoparticles (SLNs), where the drug is dissolved or dispersed in a lipid carrier.[26]

Trustworthiness: Nanoformulation is a cutting-edge approach that has been successfully used to improve the bioavailability of numerous poorly soluble drugs. However, the preparation and characterization of these systems require specialized equipment and expertise.

Conclusion

Addressing the solubility challenges of (3-Ethoxy-2,6-difluorophenyl)methanol in aqueous media is achievable through a systematic and logical progression of formulation strategies. Beginning with simple co-solvent systems and progressing to more advanced techniques such as cyclodextrin complexation and nanoformulations allows researchers to identify an appropriate method for their specific experimental needs. Each approach has its own set of advantages and limitations, and the optimal choice will depend on the desired concentration, the experimental system, and the required stability of the final solution.

References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • (PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs. (2025, August 6).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.).
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1).
  • Solubilization by surfactants: Significance and symbolism. (2025, July 31).
  • Cosolvent - Wikipedia. (n.d.).
  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.).
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (n.d.).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (n.d.).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY World Journal of Pharmaceutical and Life Sciences. (2024, January 24).
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (2018, July 13).
  • Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs. (2022, February 15).
  • Nanotechnology & Poorly Soluble Drugs | DDDT - Dove Medical Press. (2024, May 1).
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. (2025, July 31).
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • 3-Ethoxy-2,6-difluorobenzylalcohol | 1092461-28-3 - ChemicalBook. (n.d.).

Sources

Improving thermal stability of (3-Ethoxy-2,6-difluorophenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Ethoxy-2,6-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the thermal stability of this compound during storage. We will delve into potential degradation pathways, troubleshooting common issues, and provide detailed protocols for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the thermal stability of (3-Ethoxy-2,6-difluorophenyl)methanol during storage?

A1: The stability of (3-Ethoxy-2,6-difluorophenyl)methanol, a substituted benzyl alcohol, is primarily influenced by temperature, exposure to air (oxygen), light, and humidity.[1][2] The presence of impurities, particularly acidic or basic residues from synthesis, can also catalyze degradation. The molecule possesses a benzylic alcohol functional group, which is susceptible to oxidation.

Q2: What are the likely degradation products of (3-Ethoxy-2,6-difluorophenyl)methanol?

A2: Based on the chemistry of benzyl alcohols, the primary degradation pathway is likely oxidation.[3] This can lead to the formation of the corresponding aldehyde, (3-Ethoxy-2,6-difluorobenzaldehyde), and further oxidation to (3-Ethoxy-2,6-difluorobenzoic acid). Another potential degradation pathway, especially in the presence of acid catalysts, is the formation of a dibenzyl ether.

Q3: What are the recommended storage conditions for (3-Ethoxy-2,6-difluorophenyl)methanol to ensure its long-term stability?

A3: To minimize degradation, (3-Ethoxy-2,6-difluorophenyl)methanol should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is advisable to store the compound at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), and protected from light.[1]

Q4: How do the fluorine and ethoxy substituents on the phenyl ring influence the stability of the molecule?

A4: The two fluorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the benzylic alcohol. The carbon-fluorine bond is very strong, making the fluorinated substituents themselves highly stable.[4] The ethoxy group is an electron-donating group. This combination of substituents can affect the oxidation potential of the benzylic alcohol.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments with (3-Ethoxy-2,6-difluorophenyl)methanol.

Problem Potential Cause Recommended Solution
Discoloration of the sample (e.g., yellowing) Oxidation of the benzylic alcohol to form conjugated impurities.Store the compound under an inert atmosphere and protect it from light. If the sample has already discolored, consider purification by recrystallization or column chromatography.
Appearance of new peaks in analytical chromatograms (e.g., GC-MS, HPLC) Thermal degradation or reaction with impurities.Re-evaluate storage conditions. Analyze the new peaks by mass spectrometry to identify potential degradation products such as the corresponding aldehyde, carboxylic acid, or ether.
Inconsistent experimental results Degradation of the starting material.Always use a freshly opened or recently purified sample for critical experiments. Verify the purity of the compound before use using the analytical protocols provided below.
Poor solubility after prolonged storage Formation of less soluble degradation products or polymers.Attempt to dissolve a small amount in a suitable solvent. If insoluble material is present, filter the solution before use. Consider re-purification of the bulk material.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for (3-Ethoxy-2,6-difluorophenyl)methanol based on the known chemistry of benzyl alcohols.

A (3-Ethoxy-2,6-difluorophenyl)methanol B (3-Ethoxy-2,6-difluorobenzaldehyde A->B Oxidation D Bis(3-ethoxy-2,6-difluorophenyl)methyl ether A->D Acid-catalyzed condensation C (3-Ethoxy-2,6-difluorobenzoic Acid B->C Further Oxidation

Caption: Potential degradation pathways of (3-Ethoxy-2,6-difluorophenyl)methanol.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of (3-Ethoxy-2,6-difluorophenyl)methanol and identifying potential volatile impurities or degradation products.[5][6][7]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of (3-Ethoxy-2,6-difluorophenyl)methanol in a high-purity solvent such as dichloromethane or ethyl acetate.
  • Perform serial dilutions to obtain a working concentration suitable for your instrument's sensitivity (e.g., 10-100 µg/mL).

2. GC-MS Instrumentation and Conditions:

Parameter Condition
GC Column A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Mass Range 40-450 amu

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC). The purity can be estimated by the area percentage of the main peak.
  • Analyze the mass spectrum of the main peak to confirm the identity of (3-Ethoxy-2,6-difluorophenyl)methanol.
  • Analyze the mass spectra of any minor peaks to identify potential impurities or degradation products.

Workflow for Purity Assessment:

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Separation on GC Column D->E F MS Detection E->F G Integrate Peaks F->G H Analyze Mass Spectra F->H I Determine Purity & Identify Impurities G->I H->I

Caption: Workflow for GC-MS purity analysis.

References

Sources

Minimizing side reactions during the functionalization of the ethoxy group

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Minimizing Side Reactions in Ethoxy (


) Functionalization
Operator:  Senior Application Scientist
Ticket ID:  LSF-ETH-001

Executive Summary & Scope

User Context: You are attempting Late-Stage Functionalization (LSF) of an ethoxy group on a bioactive scaffold. The goal is to modify the


-position (C-H functionalization) to install pharmacophores (e.g., fluorination, arylation, alkylation) without destroying the ether linkage.

The Core Problem: The ethoxy group presents a unique challenge compared to methoxy or cyclic ethers. It possesses


-hydrogens, making it susceptible to elimination, and the resulting 

-functionalized product (often an acetal or hemiaminal ether equivalent) is frequently more reactive than the starting material, leading to decomposition or over-oxidation.

This guide addresses the three primary failure modes:

  • Ether Cleavage (Dealkylation): Loss of the ethyl chain.

  • Over-Oxidation: Conversion of the ether to an ester or lactone.

  • Regio-Scrambling: Competitive functionalization at the

    
    -position or aromatic scaffold.
    

Critical Failure Modes & Troubleshooting

Module A: Preventing Ether Cleavage (Dealkylation)

Symptom: The user observes the formation of a phenol/alcohol (parent scaffold) and volatile byproducts (acetaldehyde, ethylene), rather than the functionalized ethoxy product.

Root Cause Analysis:

  • Acid-Mediated Hydrolysis: If your radical precursor or oxidant generates acid (e.g., HX from halogenation), the ethoxy group—now activated by the

    
    -radical or cation—becomes a labile leaving group.
    
  • 
    -Fragmentation:  After 
    
    
    
    -H abstraction, the resulting radical can undergo
    
    
    -scission if the resulting fragment is stable (e.g., if the oxygen is attached to a stable radical leaving group).

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Buffer System Add solid

or

(2-5 equiv).
Neutralizes in-situ acid generation, preventing protonation of the ether oxygen which catalyzes

cleavage.
Temperature Maintain

.

-fragmentation is entropically driven. Lower temperatures favor the bimolecular trapping (functionalization) over unimolecular fragmentation.
Oxidant Choice Avoid high-potential oxidants (e.g., persulfates) if possible.Strong oxidants can oxidize the ether oxygen to a radical cation, triggering rapid fragmentation. Use HAT (Hydrogen Atom Transfer) photocatalysis instead.
Module B: Controlling Over-Oxidation

Symptom: The reaction yields an ester (ethyl ester or acetate) instead of the


-substituted ether.

Root Cause Analysis: The product of


-functionalization is an 

-substituted ether. The C-H bond adjacent to both an oxygen and the new functional group is often weaker (more hydridic) than the starting material's C-H bond. This leads to a second oxidation event.

Troubleshooting Protocol:

StrategyImplementationMechanism
Kinetic Control Stop reaction at 60-70% conversion.Statistical probability dictates that as product concentration rises, the catalyst will begin attacking the more reactive product.
Polarity Mismatch Use electrophilic HAT catalysts (e.g., Quinuclidine radical cation).The starting ether

-C-H is hydridic (nucleophilic). If the product introduces an electron-withdrawing group (like

or aryl), the remaining

-H becomes less hydridic, protecting it from electrophilic HAT catalysts.
Phase Separation Use a biphasic system (Fluorous/Organic or Aqueous/Organic).If the product is more lipophilic or fluorophilic, it sequesters into the non-reactive phase, shielding it from the catalyst.
Module C: Ensuring Regioselectivity ( vs. vs. Aromatic)

Symptom: Functionalization occurs on the aromatic ring or the terminal methyl (


-position) of the ethyl group.

Root Cause Analysis:

  • Aromatic Attack: Electrophilic radicals (e.g.,

    
    ) prefer electron-rich aromatics over C-H bonds.
    
  • 
    -Attack:  While the 
    
    
    
    -C-H is weaker (BDE ~92 kcal/mol) than the
    
    
    -C-H (BDE ~98 kcal/mol), steric hindrance at the
    
    
    -position can force reagents to the exposed methyl terminus.

Troubleshooting Protocol:

  • Switch Mechanism: Move from direct radical addition to HAT (Hydrogen Atom Transfer) .

    • Why? HAT is sensitive to Bond Dissociation Energy (BDE). It will highly prefer the weaker

      
      -C-H (
      
      
      
      ) over the
      
      
      -C-H or aromatic C-H (
      
      
      ).
  • Reagent: Use Quinuclidine or N-Hydroxyphthalimide (NHPI) as HAT mediators. These are bulky and electrophilic, perfectly matching the nucleophilic nature of the ether

    
    -position.
    

Visualizing the Competitive Pathways

The following diagram illustrates the mechanistic divergence between the desired functionalization and the two primary side reactions (Cleavage and Over-oxidation).

EthoxyPathways cluster_0 Critical Control Points Start Ethoxy Substrate (R-O-CH2-CH3) Radical α-Radical Intermediate (R-O-•CH-CH3) Start->Radical HAT / C-H Activation (Rate Limiting) Func Desired Product (R-O-CH(X)-CH3) Radical->Func Radical Trapping (Fast, Kinetic Control) Cleave Cleavage Byproduct (R-OH + Acetaldehyde) Radical->Cleave β-Scission / Acid Hydrolysis (High T, Acidic pH) OverOx Over-Oxidation (R-O-C(=O)-CH3) Func->OverOx 2nd Oxidation (If Product C-H is weaker)

Caption: Mechanistic divergence in ethoxy functionalization. Green path represents the desired workflow; red dashed paths represent failure modes triggered by acidity or lack of kinetic control.

Standard Operating Procedures (SOPs)

Protocol A: Photoredox -Arylation (Minisci-Type)

Best for: Appending heterocycles to the ethoxy group.

Reagents:

  • Substrate: Ethoxy-containing scaffold (1.0 equiv)

  • Partner: Protonated N-heterocycle (e.g., Lepidine, 2.0 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • HAT Reagent: Quinuclidine (5 mol%)

  • Oxidant: Persulfate (Caution: Acid generation) OR Phosphate buffer system.

Step-by-Step:

  • Setup: In a borosilicate vial, combine substrate, heterocycle, and photocatalyst.

  • Buffering (CRITICAL): Add

    
     (2.0 equiv) to buffer the protons released during the Minisci coupling. Failure to do this often leads to ether cleavage.
    
  • Solvent: Dissolve in degassed MeCN:DMSO (9:1).

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature. Use a fan to keep T < 30°C.

  • Monitoring: Monitor by LC-MS every 2 hours. Stop when conversion reaches 70%.

Protocol B: Metal-Carbenoid Insertion

Best for: Installing esters/acetates at the


-position.

Reagents:

  • Substrate: Ethoxy-containing scaffold.

  • Reagent: Donor/Acceptor Diazo compound.

  • Catalyst:

    
     (Du Bois Catalyst) or 
    
    
    
    .

Step-by-Step:

  • Solvent: Use the ethoxy substrate as the co-solvent if liquid and cheap. If valuable, use DCM or trifluorotoluene (0.1 M).

  • Addition: Dissolve the diazo compound in solvent and add it slowly (syringe pump: 1 mL/hr) to the catalyst/substrate mixture.

    • Why? Keeping diazo concentration low prevents carbene dimerization and forces the carbene to react with the ether.

  • Temperature: Reflux is often required, but start at 40°C to test stability.

Diagnostic Decision Tree

Use this logic flow to determine the correct adjustment for your experiment.

TroubleshootingTree Start Issue Detected Q1 Is the Ether bond breaking? Start->Q1 YesBreak Detecting Phenol/Alcohol? Q1->YesBreak Yes NoBreak Is Product Over-Oxidized? Q1->NoBreak No ActionAcid Add Base Buffer (Na2CO3) YesBreak->ActionAcid Acidic Conditions ActionTemp Lower Temp Reduce Oxidant Strength YesBreak->ActionTemp Neutral Conditions Q_OverOx Formation of Ester? NoBreak->Q_OverOx ActionTime Stop at 60% Conv. Use HAT Catalyst Q_OverOx->ActionTime Yes ActionSelect Check Sterics/Electronic Match Q_OverOx->ActionSelect No (Regio Issue)

Caption: Troubleshooting logic flow for ethoxy functionalization failures.

References

  • Direct Sp3 α-C–H activation and functionalization of alcohol and ether. Source: Chemical Society Reviews (2011).[1][2] Relevance: Comprehensive review of mechanisms including radical and metal-catalyzed pathways. URL:[Link]

  • Site-Selective α-C-H Functionalization of Trialkylamines via Reversible Hydrogen Atom Transfer Catalysis. Source: Science/NIH (2021). Relevance: Establishes the principles of HAT catalyst polarity matching (Quinuclidine) which is directly transferable to ether functionalization to prevent side reactions. URL:[Link]

  • Probing the C−H Activation of Linear and Cyclic Ethers at (PNP)Ir. Source: Journal of the American Chemical Society (2009).[3] Relevance: Details the mechanisms of dehydrogenation vs. cleavage in iridium-catalyzed ether activation. URL:[Link]

  • Introduction to Selective Functionalization of C−H Bonds. Source: Chemical Reviews (2010). Relevance: Foundational text on overcoming the thermodynamic challenges of preventing over-oxidation in C-H functionalization. URL:[Link]

Sources

Separation of (3-Ethoxy-2,6-difluorophenyl)methanol from regioisomeric byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-OEt-2,6-DF-Sep Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Triage: Identifying Your Isomer

Before attempting separation, you must confirm the identity of your major component. In the lithiation of 1-ethoxy-2,4-difluorobenzene (the standard precursor), two competitive lithiation sites exist, leading to regioisomeric alcohols upon formylation/reduction.

The "Coupling Constant" Test (1H NMR)

The most reliable method to distinguish the target from its primary byproduct is the proton-proton coupling constant (


) of the aromatic protons.
FeatureTarget Molecule (3-Ethoxy-2,6-difluorophenyl)methanolPrimary Impurity (2-Ethoxy-3,5-difluorophenyl)methanol
Substitution 1,2,3,6-substituted1,2,3,5-substituted
Proton Positions H4 and H5 are adjacent (Ortho)H4 and H6 are separated (Meta)
Coupling (

)

8.5 – 9.5 Hz
(Large doublet)
N/A (No ortho neighbors)
Coupling (

)
Minimal

2.0 – 3.0 Hz
(Small doublet/multiplet)
19F NMR Two distinct signals (non-equivalent)Two distinct signals (non-equivalent)

Technical Insight: If your aromatic region shows a doublet with a large splitting (~9 Hz), you have the desired target. If you see narrow multiplets or small doublets (~2-3 Hz), you have isolated the "C3-lithiation" byproduct (reaction occurring between the Ethoxy and Fluorine groups).

Purification Protocols

Method A: Recrystallization (Scalable >5g)

Recommended as the primary purification step due to the distinct lattice packing of the 2,6-difluoro motif.

The Solvent System: Toluene / n-Heptane (or Hexane) Rationale: The target molecule is moderately polar due to the benzyl alcohol but lipophilic due to the ethoxy/fluoro groups. Toluene solubilizes the aromatic core, while heptane acts as the anti-solvent to force lattice formation.

Protocol:

  • Dissolution: Dissolve the crude oil in minimal Toluene at 60°C (approx. 1.5 mL per gram of crude).

  • Anti-solvent Addition: Slowly add n-Heptane dropwise to the hot solution until a persistent cloudiness (turbidity) is observed.

    • Ratio Target: Typically 1:3 (Toluene:Heptane).

  • Re-solubilization: Add a few drops of Toluene to clear the solution.

  • Cooling: Allow to cool to room temperature (RT) slowly over 2 hours.

    • Critical Step: If oiling out occurs, seed with a pure crystal or scratch the glass.

  • Deep Cooling: Refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white needles and wash with cold n-Heptane.

Method B: High-Performance Flash Chromatography (Research Scale <1g)

Standard silica gel often fails to separate these regioisomers due to similar


 values. Use modified stationary phases.

Stationary Phase: PFP (Pentafluorophenyl) or C18 Rationale: The "Fluoro-Fluoro" interaction on PFP columns provides superior selectivity for fluorinated isomers compared to standard C18 or Silica.

Gradient Table (Reverse Phase C18/PFP):

Time (min) % Water (0.1% Formic Acid) % Acetonitrile Flow Rate
0 95 5 15 mL/min
2 95 5 15 mL/min
15 40 60 15 mL/min

| 20 | 5 | 95 | 15 mL/min |

Note: The target (2,6-difluoro) typically elutes before the 3,5-difluoro impurity on PFP phases due to the shielding of the dipole moment in the 2,6-conformation.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture Analysis 1H NMR Analysis (Focus: Aromatic Region) Start->Analysis Decision Coupling Constant (J)? Analysis->Decision Target J = ~9 Hz (Ortho) Target Identified Decision->Target Large Doublet Impurity J = ~3 Hz (Meta) Impurity Identified Decision->Impurity Small Multiplet Cryst Recrystallization (Toluene/Heptane) Target->Cryst Purity > 80% Flash Prep-HPLC / Flash (PFP or C18 Column) Target->Flash Purity < 80% Impurity->Flash Save for Reference? Final Pure (3-Ethoxy-2,6-difluorophenyl)methanol Cryst->Final Flash->Final

Caption: Decision tree for identifying and purifying (3-Ethoxy-2,6-difluorophenyl)methanol based on NMR coupling constants.

Frequently Asked Questions (FAQ)

Q: Why is my yield of the 2,6-difluoro target lower than expected? A: This is a regioselectivity issue during the lithiation step.

  • Cause: The position between the Fluorine and Ethoxy group (C3) is electronically activated and sterically accessible, leading to the 2-ethoxy-3,5-difluoro byproduct.

  • Fix: Use a bulkier base (e.g., sec-BuLi instead of n-BuLi) or lower the temperature strictly to -78°C to favor the kinetic product (C6 lithiation) over the thermodynamic product.

Q: I see a "shoulder" on my HPLC peak. Is this the isomer? A: Likely yes. The regioisomers have identical masses (MW 188.17), so MS detection will not distinguish them.

  • Troubleshooting: Switch your UV detection wavelength. The 2,6-difluoro substitution pattern creates a different UV absorption max than the 3,5-difluoro pattern. Check absorbance at 210 nm vs 254 nm to see if the ratio changes across the peak.

Q: Can I use standard Silica Gel (Normal Phase)? A: Only if the isomer ratio is low.

  • Tip: If you must use Normal Phase, add 1% Triethylamine to your Hexane/Ethyl Acetate mobile phase. This reduces peak tailing for benzyl alcohols and may improve resolution slightly.

References

  • NMR Coupling Constants in Fluorinated Aromatics

    • Source: Chemical Instrumentation Facility, Iowa St
    • Relevance: Validates the use of ortho ( Hz) vs meta ( Hz) coupling for structural assignment.
    • URL:[Link]

  • Separation of Fluorinated Isomers (HPLC)

    • Source: Sielc Technologies, "Separation of Dichlorobenzyl alcohol" (Analogous fluorinated/chlorinated benzyl alcohol separ
    • Relevance: Supports the use of Reverse Phase (C18/PFP)
    • URL:[Link]

  • Recrystallization Solvent Selection

    • Source: University of Rochester, Dept.
    • Relevance: Provides the solubility logic for using Toluene (Aryl solubilizer) and Heptane (Aliphatic anti-solvent) for aryl-substituted alcohols.
    • URL:[Link]

Validation & Comparative

Mass spectrometry fragmentation patterns of (3-Ethoxy-2,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of (3-Ethoxy-2,6-difluorophenyl)methanol: A Comparative Analysis

For researchers engaged in drug discovery, metabolomics, and synthetic chemistry, the precise structural elucidation of novel small molecules is a foundational requirement. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis. This guide offers a comprehensive examination of the predicted mass spectrometry fragmentation patterns of (3-Ethoxy-2,6-difluorophenyl)methanol, a substituted aromatic alcohol.

As direct experimental data for this specific compound is not widely published, this guide leverages established principles of mass spectrometry and comparative data from structurally related molecules to provide a robust predictive analysis. We will explore the influence of the ethoxy, difluoro, and benzyl alcohol moieties on the molecule's fragmentation pathways under common ionization techniques like Electron Ionization (EI) and Collision-Induced Dissociation (CID). This comparative approach is designed to equip researchers with the expertise to interpret spectra of similarly complex substituted aromatic compounds.

Pillar 1: The Architecture of Fragmentation - Predicting the Pathways

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral losses. For (3-Ethoxy-2,6-difluorophenyl)methanol (Molecular Formula: C₉H₁₀F₂O₂, Molecular Weight: 188.17 g/mol ), we can anticipate several key fragmentation pathways originating from the molecular ion (M⁺˙ at m/z 188).

Primary Fragmentation Pathways:

  • Benzylic Cleavage & Water Loss: Like many benzyl alcohols, a primary fragmentation route involves the loss of the hydroxyl group or a water molecule.[1] The molecular ion is often weak in alcohols.[2]

    • Loss of •OH (M-17): Cleavage of the C-OH bond can lead to the formation of a benzylic cation at m/z 171 .

    • Loss of H₂O (M-18): A common rearrangement and elimination for alcohols, resulting in an ion at m/z 170 .[3]

  • Ether Group Fragmentation: The ethoxy group provides distinct fragmentation channels characteristic of aromatic ethers.[4]

    • Loss of Ethylene (C₂H₄, M-28): A highly characteristic fragmentation for ethyl aryl ethers is the loss of an ethylene molecule through a rearrangement, leading to a difluorophenol radical cation at m/z 160 .[5]

    • Loss of Ethoxy Radical (•OC₂H₅, M-45): Cleavage of the aryl-O bond can result in a difluorobenzyl alcohol cation fragment at m/z 143 .

  • Benzylic C-C Cleavage: Alpha-cleavage adjacent to the aromatic ring is a facile process.

    • Loss of •CH₂OH (M-31): This cleavage would yield a 3-ethoxy-2,6-difluorophenyl cation at m/z 157 .

  • Tropylium Ion Formation: A hallmark of benzyl-containing compounds is the rearrangement to a stable seven-membered tropylium or substituted tropylium cation.[3] The fragment at m/z 91 is characteristic of the parent benzyl alcohol. For our substituted compound, loss of the hydroxyl group (m/z 171) could potentially rearrange and undergo further fragmentation.

The interplay of these pathways dictates the final appearance of the mass spectrum. The relative abundance of each fragment ion will depend on the ionization energy and the specific instrumentation used.

Visualizing the Primary Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways for (3-Ethoxy-2,6-difluorophenyl)methanol.

M C₉H₁₀F₂O₂ (3-Ethoxy-2,6-difluorophenyl)methanol m/z 188 F171 [M - •OH]⁺ m/z 171 M->F171 - •OH F170 [M - H₂O]⁺˙ m/z 170 M->F170 - H₂O F160 [M - C₂H₄]⁺˙ m/z 160 M->F160 - C₂H₄ F157 [M - •CH₂OH]⁺ m/z 157 M->F157 - •CH₂OH

Caption: Predicted major fragmentation pathways from the molecular ion of (3-Ethoxy-2,6-difluorophenyl)methanol.

Pillar 2: A Comparative Analysis - Understanding Substituent Effects

To truly understand the fragmentation of our target molecule, we must compare it to simpler, structurally related compounds. This comparative logic is essential for assigning fragment identities with confidence.

Compound MW Key Fragments (m/z) & Proposed Neutral Loss Structural Influence on Fragmentation
Benzyl Alcohol 108107 ([M-H]⁺), 91 ([M-OH]⁺, tropylium ion), 79 ([M-H-CO]⁺), 77 (Phenyl cation)[6]The foundational pattern. Loss of OH to form the stable tropylium ion (m/z 91) is a dominant feature.
(3-Ethoxy-2,6-difluorophenyl)methanol 188171 ([M-OH]⁺), 170 ([M-H₂O]⁺), 160 ([M-C₂H₄]⁺˙), 157 ([M-CH₂OH]⁺)The fluorine atoms are strongly electron-withdrawing, potentially influencing ring stability and cleavage. The ethoxy group introduces a key pathway: the loss of ethylene (m/z 160), which is absent in benzyl alcohol.
Anisole (Methoxybenzene) 108108 (M⁺˙, strong), 93 ([M-CH₃]⁺), 78 ([M-CH₂O]⁺˙), 65 ([C₅H₅]⁺)A simple model for the ethoxy-aromatic bond. Shows characteristic loss of the alkyl group (methyl) and a formaldehyde equivalent.
1,3-Difluorobenzene 114114 (M⁺˙, strong), 95 ([M-F]⁺ or [M-HF]⁺˙), 63 Demonstrates the stability of the fluorinated aromatic ring. The molecular ion is typically strong. Loss of fluorine or HF is a possible but not always dominant pathway.

This comparison highlights how each functional group contributes a unique signature to the mass spectrum. The presence of the ethoxy group provides the highly diagnostic loss of ethylene (28 Da), a feature that would be absent in a methoxy or hydroxy analog. Similarly, the benzylic alcohol function provides the characteristic loss of OH or water (17/18 Da), which would be absent in an analogous benzyl ether or alkane.

Visualizing the Comparative Logic

This diagram contrasts the key fragmentation difference introduced by the ethoxy group compared to the simple benzyl alcohol precursor.

cluster_0 Benzyl Alcohol cluster_1 (3-Ethoxy-2,6-difluorophenyl)methanol BA Benzyl Alcohol m/z 108 BA_91 Tropylium Ion m/z 91 BA->BA_91 - •OH M Target Molecule m/z 188 M_160 Difluorophenol Ion m/z 160 M->M_160 - C₂H₄

Caption: Contrasting a key fragmentation of Benzyl Alcohol with a unique pathway for the target molecule.

Pillar 3: Trustworthiness Through Validated Protocols

The reliability of any mass spectral interpretation rests on the quality of the data acquisition. Below is a standard protocol for the analysis of small aromatic molecules like (3-Ethoxy-2,6-difluorophenyl)methanol using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), a workhorse technique for volatile and semi-volatile compound analysis.

Experimental Protocol: GC-EI-MS Analysis

Objective: To obtain a reproducible electron ionization mass spectrum and fragmentation pattern for (3-Ethoxy-2,6-difluorophenyl)methanol.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent (e.g., ethyl acetate or dichloromethane).
  • Perform a serial dilution to a working concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Method:

  • GC System: Agilent 8890 GC or equivalent.
  • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Column: A standard non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
  • Oven Program:
  • Initial temperature: 70 °C, hold for 1 minute.
  • Ramp: Increase temperature at 15 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Method:

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV. This is a standard energy that ensures reproducible fragmentation patterns and allows for library matching.[7]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: Scan from m/z 40 to 400.
  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

4. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of the peak.
  • Analyze the fragmentation pattern, identifying the molecular ion (if present) and major fragment ions.
  • Compare the observed fragments to the predicted pathways outlined in this guide.
Workflow Diagram: From Sample to Spectrum

Sample Analyte Solution (1-10 µg/mL) Injector GC Injector (250°C, 1µL) Sample->Injector Column GC Column (HP-5ms, Temp Program) Injector->Column IonSource MS Ion Source (EI, 70 eV) Column->IonSource Analyzer Quadrupole Analyzer (Scan m/z 40-400) IonSource->Analyzer Detector Detector (Electron Multiplier) Analyzer->Detector Data Data System (Spectrum Generation) Detector->Data

Caption: Standard experimental workflow for GC-EI-MS analysis of a small molecule.

Conclusion

The mass spectrometric fragmentation of (3-Ethoxy-2,6-difluorophenyl)methanol is predicted to be a rich tapestry woven from the characteristic behaviors of its constituent functional groups. By understanding the foundational fragmentation patterns of benzyl alcohols, aromatic ethers, and fluorinated rings, researchers can confidently approach the interpretation of its mass spectrum. The dominant predicted pathways include the loss of water, the characteristic loss of ethylene from the ethoxy group, and cleavage of the hydroxymethyl group. A comparative analysis against simpler molecules provides a logical framework for confirming these pathways. By employing standardized and robust analytical protocols, the predictive analysis presented in this guide serves as a reliable roadmap for the empirical structural elucidation of this and other complex substituted aromatic molecules.

References

  • Shukla, A. K., et al. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry, 33(18), 1440-1448. Available at: [Link]

  • University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. This resource provides general fragmentation patterns for various functional groups. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Provides a summary of fragmentation patterns for common organic functional groups. Available at: [Link]

  • Bernstein, E. R., et al. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics, 97(11), 8193-8205. Available at: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Department of Chemistry. This page shows and discusses the mass spectrum of benzyl alcohol. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Wikipedia. Provides a detailed explanation of the CID technique. Available at: [Link]

  • D'yakonov, V. A. (2014). Chapter 2: Fragmentation and Interpretation of Spectra. Mass Spectrometry. This book chapter provides detailed explanations of fragmentation mechanisms for various compound classes, including aromatics and alcohols. Available at: [Link]

  • Chemistry Stack Exchange (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Chemistry Stack Exchange. A discussion of the fragmentation mechanism of benzyl alcohol. Available at: [Link]

  • Voinov, V. G., et al. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437. Available at: [Link]

  • Massachusetts Institute of Technology. Mass Spectrometry: Fragmentation. MIT OpenCourseWare. A presentation outlining fragmentation rules for different functional groups. Available at: [Link]

Sources

A Researcher's Guide to Bioactivity Assessment of Novel (3-Ethoxy-2,6-difluorophenyl)methanol Derived Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is the cornerstone of identifying next-generation therapeutics. The scaffold, (3-Ethoxy-2,6-difluorophenyl)methanol, presents a compelling starting point for medicinal chemists. The strategic placement of fluorine atoms is a well-established strategy to enhance metabolic stability, membrane permeation, and binding affinity.[1] This guide provides a comprehensive framework for researchers to systematically assess the bioactivity of scaffolds derived from this fluorinated parent molecule, comparing them against relevant alternatives and grounding the evaluation in robust experimental data.

Introduction: The Rationale for Fluorinated Scaffolds

The introduction of fluorine into small molecules can dramatically alter their physicochemical and pharmacological properties.[2] For the (3-Ethoxy-2,6-difluorophenyl)methanol core, the difluoro-substitution pattern is anticipated to modulate the acidity of the benzylic proton and influence the conformation of the molecule, potentially leading to enhanced target engagement and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][2] This guide will delineate a strategic workflow for characterizing the biological potential of new chemical entities (NCEs) built upon this scaffold.

The Strategic Workflow for Bioactivity Assessment

A systematic evaluation is critical to understanding the potential of a new scaffold. The process begins with broad, high-throughput screening to identify potential areas of biological activity, followed by more focused secondary and tertiary assays to elucidate the mechanism of action and selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_3 Phase 3: In-Depth Profiling Primary_Screening High-Throughput Screening (HTS) Broad panel of cell-based assays (e.g., cytotoxicity, proliferation) Hit_Identification Identify initial 'hits' showing significant activity in one or more assays Primary_Screening->Hit_Identification Data Analysis Dose_Response Dose-Response & Potency (IC50/EC50) Determination in active cell lines Hit_Identification->Dose_Response Progress Hits Target_Deconvolution Target Identification Assays (e.g., Kinase Panel, Receptor Binding) Dose_Response->Target_Deconvolution Confirmed Activity Selectivity_Profiling Assess activity against related targets to determine selectivity index Target_Deconvolution->Selectivity_Profiling Putative Target(s) Identified ADME_Tox In Vitro ADME/Tox Profiling (Metabolic stability, CYP inhibition, etc.) Selectivity_Profiling->ADME_Tox Promising Candidate Lead_Optimization Structure-Activity Relationship (SAR) and Lead Optimization ADME_Tox->Lead_Optimization Favorable Profile

Caption: A strategic workflow for assessing novel compound bioactivity.

Experimental Protocols & Comparative Data

The following sections outline key experiments and provide illustrative data tables for comparing a hypothetical derivative, "Scaffold-A," derived from (3-Ethoxy-2,6-difluorophenyl)methanol, against established market compounds.

Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the novel scaffolds across a panel of cancer cell lines from different tissue origins. This provides a broad view of potential anti-cancer activity.

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of "Scaffold-A" and comparator compounds (e.g., a known TKI like Gefitinib) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Table 1: Comparative Cytotoxicity Profile (IC50 in µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
Scaffold-A 8.512.39.8
Gefitinib > 305.27.5
Doxorubicin 0.20.50.3

This is illustrative data. Actual results will vary.

Target Identification and Selectivity Profiling

If the primary screen suggests a particular mode of action, such as inhibition of cell proliferation, a targeted screen against a panel of relevant protein families is warranted. Given the chemical structure, a kinase inhibitor profile is a logical starting point.

Protocol 2: Kinase Panel Screening

  • Compound Preparation: Prepare "Scaffold-A" and comparator kinase inhibitors at a standard concentration (e.g., 1 µM).

  • Assay: Submit the compounds to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of 250-400 human kinases.

  • Data Analysis: The service will provide data as "% inhibition" at the tested concentration. Significant inhibition (>50%) of specific kinases identifies them as potential targets.

Table 2: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetScaffold-A Erlotinib [3]Dasatinib [4]
EGFR 85%95%20%
VEGFR2 75%30%88%
SRC 40%15%92%
ABL 10%5%95%

This is illustrative data. Actual results will vary.[5]

Based on these hypothetical results, "Scaffold-A" shows potent inhibition of EGFR and VEGFR2, suggesting a potential dual-inhibitor profile. This warrants further investigation into its dose-dependent potency on these specific targets.

G Scaffold_A Scaffold-A Novel Compound EGFR EGFR Epidermal Growth Factor Receptor Scaffold_A->EGFR Inhibits VEGFR2 VEGFR2 Vascular Endothelial Growth Factor Receptor 2 Scaffold_A->VEGFR2 Inhibits Proliferation Cell Proliferation EGFR->Proliferation Promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Cancer_Cell Cancer Cell Proliferation->Cancer_Cell Leads to Growth Angiogenesis->Cancer_Cell Supports Tumor

Caption: Putative dual-inhibitor mechanism of Scaffold-A.

In Vitro ADME & Pharmacokinetic Profiling

A biologically active compound is only a viable drug candidate if it possesses favorable pharmacokinetic properties. Early in vitro assessment of ADME properties is crucial.[6]

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation: Incubate "Scaffold-A" (at 1 µM) with HLM in the presence of NADPH at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 3: Comparative In Vitro ADME Properties

CompoundHLM Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)CYP3A4 Inhibition (IC50, µM)
Scaffold-A 4515 (High)> 20
Verapamil < 5 (Low)2 (Low)2.5
Warfarin > 60 (High)25 (High)5.0

This is illustrative data. Actual results will vary.

The hypothetical data suggests "Scaffold-A" has moderate to high metabolic stability and high permeability, with a low risk of inhibiting the major drug-metabolizing enzyme CYP3A4, a favorable profile for further development.[7]

Conclusion and Future Directions

This guide outlines a foundational strategy for the bioactivity assessment of novel scaffolds derived from (3-Ethoxy-2,6-difluorophenyl)methanol. Through a phased approach of primary screening, target deconvolution, and in vitro ADME profiling, researchers can efficiently characterize the therapeutic potential of new chemical entities. The illustrative data highlights the importance of direct comparison with established drugs to contextualize the performance of a novel scaffold. Promising candidates, like our hypothetical "Scaffold-A," would progress to more complex cellular models, in vivo pharmacokinetic studies, and ultimately, efficacy trials in animal models of disease. The key to successful drug discovery lies in this rigorous, data-driven, and comparative approach to bioactivity assessment.[8]

References

  • Wang, J., Sánchez-Roselló, M., Aceña, J.L., Del Pozo, C., Sorochinsky, A.E., Fustero, S., Soloshonok, V.A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. [Link]

  • David, G. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Zheng, M., & Wang, Y. (2009). A survey of across-target bioactivity results of small molecules in PubChem. Bioinformatics, 25(21), 2760–2766. [Link]

  • Kuchana, V., et al. (2023). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives. Biological Forum – An International Journal, 15(4), 508-517. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1447.e4. [Link]

  • Ismail, M. F. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]

  • PubChem. (n.d.). (3-Ethoxy-2,4-difluorophenyl)(phenyl)methanol. [Link]

  • Tu, C., et al. (2018). Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations. Oncotarget, 9(36), 24237–24247. [Link]

  • Juniper Publishers. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. [Link]

Sources

Safety Operating Guide

(3-Ethoxy-2,6-difluorophenyl)methanol: Proper Disposal & Handling Procedures

[1]

Executive Summary

Immediate Action Required: Treat (3-Ethoxy-2,6-difluorophenyl)methanol (CAS: 1092461-28-3) strictly as Halogenated Organic Waste .

Do NOT dispose of this compound in:

  • General organic solvent drains (Non-halogenated streams).

  • Municipal sinks or sewer systems.

  • Trash/Solid waste bins (unless absorbed and sealed for hazardous pickup).

Critical Hazard: Upon combustion, this compound releases Hydrogen Fluoride (HF) gas. Standard incineration facilities lacking acid gas scrubbers are legally and technically prohibited from processing this waste. It must be routed to a facility equipped for halogenated thermal destruction.

Chemical Characterization & Hazard Logic

To ensure safe handling, researchers must understand the causality behind these protocols. The disposal requirements are dictated by the specific functional groups on the benzene ring.

Physical & Chemical Properties
PropertyValue (Predicted/Experimental)Operational Implication
CAS Number 1092461-28-3Use for waste manifest and inventory tracking.
Molecular Formula C

H

F

O

Contains Fluorine (Halogenated).
Physical State Liquid / Low-melting SolidLikely requires liquid waste containers; viscous.
Boiling Point ~273°CLow volatility, but residues persist on glassware.
Flash Point >90°C (Est.)Combustible. Class IIIB liquid.
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory tract.
The "Why": Thermal Decomposition Risks

Unlike standard benzyl alcohols, the presence of fluorine at the 2 and 6 positions fundamentally alters the disposal pathway.

  • Combustion Chemistry: When (3-Ethoxy-2,6-difluorophenyl)methanol is incinerated, the Carbon-Fluorine (C-F) bonds break.

  • HF Formation: The released fluorine atoms react with hydrogen sources (from the ethoxy group or fuel) to form Hydrogen Fluoride (HF) .

    
    
    
  • Infrastructure Damage: HF is highly corrosive to the refractory lining of standard incinerators and is a severe inhalation hazard. Therefore, this waste must be tagged for facilities with wet scrubbers (alkaline quench) to neutralize the HF.

Waste Management Protocol (Step-by-Step)

Step 1: Segregation (The Critical Control Point)
  • Stream: Halogenated Organic Waste .[1]

  • Differentiation: Do not mix with "Non-Halogenated" solvents (e.g., Acetone, Methanol, Ethanol) unless the entire container is re-labeled as Halogenated.

  • Cost Implication: Halogenated waste disposal is significantly more expensive. Minimize the volume by not unnecessarily diluting this compound with non-halogenated solvents if possible, though safety (solubility) takes precedence.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Avoid: Metal containers are generally acceptable for the solvent mixture, but if the material degrades or hydrolyzes to release free fluoride ions over time, plastic (HDPE) is preferred to prevent corrosion.

  • Venting: Use a cap with a pressure-relief mechanism if the waste mixture contains volatile co-solvents.

Step 3: Bulking & Compatibility
  • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Hexanes.

  • Incompatible: Strong Oxidizers (Nitric Acid, Peroxides), Strong Bases.

    • Risk:[2][3] Mixing with strong bases can cause exothermic deprotonation of the alcohol or hydrolysis of the ether/fluorine groups.

Step 4: Labeling

Your waste tag must be explicit to protect downstream personnel.

  • Primary Constituent: (3-Ethoxy-2,6-difluorophenyl)methanol.[4]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Combustible.

  • GHS Pictograms: Exclamation Mark (Irritant).

  • Bold Note: "CONTAINS ORGANIC FLUORINE".

Operational Workflow Diagram

The following logic flow ensures the compound is routed correctly from the bench to final destruction.

DisposalWorkflowStartWaste Generation:(3-Ethoxy-2,6-difluorophenyl)methanolCheckIs it mixed with other solvents?Start->CheckMix_HaloMixture contains:DCM, Chloroform, etc.Check->Mix_HaloYes (Halogenated)Mix_NonHaloMixture contains:Acetone, MeOH, EtOAcCheck->Mix_NonHaloYes (Non-Halo)DecisionClassify Entire Mixture as:HALOGENATED WASTECheck->DecisionNo (Pure)Mix_Halo->DecisionMix_NonHalo->DecisionContaminates StreamContainerSelect Container:HDPE or Glass CarboyDecision->ContainerLabelingLabeling:List CAS 1092461-28-3Check 'Halogenated'Container->LabelingStorageSatellite Accumulation Area:Secondary ContainmentClosed CapLabeling->StorageDisposalFinal Disposal:High-Temp Incineration(w/ HF Scrubber)Storage->Disposal

Figure 1: Decision logic for segregating and designating fluorinated benzyl alcohol waste streams.

Emergency Spill Response

In the event of a benchtop spill (Liquid or Solid residue):

  • Evacuate & Ventilate: If a large volume (>100mL) is spilled, evacuate the immediate area. The compound is a respiratory irritant.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Containment:

    • Do NOT wash down the drain.

    • Use Vermiculite or Sand to absorb the liquid.

    • For solid spills, use a damp paper towel to wipe up (avoid creating dust).

  • Cleanup:

    • Place all absorbent materials and contaminated gloves into a wide-mouth jar or heavy-duty plastic bag.

    • Label as "Debris contaminated with Fluorinated Organics."

    • Dispose of as hazardous waste (Solid).

References

  • U.S. Environmental Protection Agency (EPA). (2024).[5][6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (Applicable regarding C-F bond destruction). Retrieved from [Link][5][6]

  • PubChem. (2023). Compound Summary: Fluorinated Benzyl Alcohols. National Library of Medicine. Retrieved from [Link]

Personal protective equipment for handling (3-Ethoxy-2,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: At-a-Glance Safety Profile

Status: STANDARD HAZARD - IRRITANT Primary Risks: Respiratory irritation (dust), severe eye irritation, and potential dermal absorption. Critical Control: Handle strictly within a certified chemical fume hood. Waste Stream: HALOGENATED ORGANIC WASTE (Contains Fluorine).

This guide provides the operational framework for handling (3-Ethoxy-2,6-difluorophenyl)methanol (CAS: 1092461-28-3 or similar analogs). As a fluorinated benzyl alcohol derivative, this compound presents specific risks regarding mucosal irritation and environmental persistence. This protocol moves beyond generic advice, focusing on the causality of safety measures to ensure data integrity and researcher health.

Chemical Hazard Assessment (The "Why")

To select the correct PPE, we must understand the molecular behavior of the target:

  • Fluorine Substitution (C-F Bonds): The 2,6-difluoro substitution increases the compound's lipophilicity compared to non-fluorinated benzyl alcohol. This enhances its ability to penetrate the skin barrier (dermal absorption risk).

  • Benzyl Alcohol Moiety: Historically associated with H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation) .

  • Physical State: Typically a solid powder or low-melting crystalline solid. The primary exposure vector is inhalation of dust during weighing and aerosolization during solubilization.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use a redundant system where the failure of one layer does not result in immediate exposure.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm). PPE: N95/P100 Respirator (only if outside hood).The 2,6-difluoro motif can induce heightened respiratory sensitivity.[1] Engineering controls are superior to masks.
Dermal (Hands) Primary: Nitrile (0.11 mm / 4 mil). Secondary: Double-gloving required for solutions >100mM.Nitrile offers excellent resistance to benzyl alcohol derivatives. Latex is not recommended due to rapid permeation by aromatic alcohols.
Ocular Standard: Chemical Safety Goggles (ANSI Z87.1). Prohibited: Safety glasses with open sides.Powders drift. Goggles seal the orbital area against micro-particles that safety glasses miss.
Body Standard: Lab Coat (Polyester/Cotton blend). High Volume: Tyvek sleeves.Synthetic blends resist aqueous/organic splashes better than pure cotton, which absorbs liquids.

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk Step)

Context: Static electricity in low-humidity labs can cause fluorinated powders to "fly," creating an invisible inhalation hazard.

  • Preparation: Place an analytical balance inside the fume hood or use a localized powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the compound.

  • Transfer:

    • Do not dump powder. Use a micro-spatula to transfer small amounts.

    • Why? Dumping creates a dust plume that can escape hood containment if air currents are turbulent.

  • Decontamination: Immediately wipe the balance area with a Kimwipe dampened in Acetone or Ethanol.

Phase B: Solubilization

Context: Dissolving this compound often requires vortexing or sonication, which generates aerosols.

  • Solvent Choice: DMSO or Ethanol are standard.

  • Vessel Closure: Ensure the vial cap has a PTFE (Teflon) liner .

    • Why? Standard polyethylene liners can degrade upon long-term contact with fluorinated aromatics, leading to sample contamination and leakage.

  • Mixing: Vortex only inside the hood. If sonicating, seal the cap with Parafilm to prevent aerosol leakage from vibration-loosened threads.

Visualization: Decision & Workflow Logic

Figure 1: PPE Selection Decision Tree

This logic gate ensures you scale your protection based on the physical state of the chemical.

PPE_Decision Start Start: Assess State IsSolid Is the compound a Solid/Powder? Start->IsSolid IsSolution Is the compound in Solution? IsSolid->IsSolution No SolidPPE SOLID PROTOCOL: 1. Fume Hood Mandatory 2. Nitrile Gloves (Single) 3. Anti-static measures IsSolid->SolidPPE Yes ConcCheck Concentration > 100mM? IsSolution->ConcCheck HighConc HIGH RISK PROTOCOL: 1. Double Nitrile Gloves 2. Tyvek Sleeves 3. Goggles (Splash risk) ConcCheck->HighConc Yes LowConc STANDARD PROTOCOL: 1. Single Nitrile Gloves 2. Safety Glasses 3. Lab Coat ConcCheck->LowConc No

Caption: PPE escalation logic based on physical state and concentration. Note the increased dermal protection for high-concentration solutions.

Figure 2: Waste Disposal Workflow

Correct disposal is critical for environmental compliance regarding halogenated compounds.[2]

Waste_Flow WasteGen Waste Generation HalogenCheck Contains F, Cl, Br, I? WasteGen->HalogenCheck HaloStream HALOGENATED WASTE (Red/Green Tag) *Do NOT mix with acetone/ethanol waste* HalogenCheck->HaloStream Yes (Has Fluorine) NonHaloStream NON-HALOGENATED (General Organic) HalogenCheck->NonHaloStream No Incineration High-Temp Incineration (Required for C-F bonds) HaloStream->Incineration

Caption: Segregation workflow. (3-Ethoxy-2,6-difluorophenyl)methanol must enter the Halogenated stream due to the Fluorine atoms, preventing corrosion in standard solvent recycling systems.

Emergency & Disposal Procedures

Spill Response (Small Scale < 5g)
  • Alert: Notify nearby personnel.

  • PPE Up: Wear double nitrile gloves and goggles.

  • Contain: Cover the spill with a wet paper towel (if powder) to prevent dust dispersal. Do not dry sweep.

  • Clean: Wipe area with soap and water, followed by an alcohol wipe.

  • Disposal: Place all cleanup materials into a sealable bag and label as "Solid Hazardous Waste - Toxic/Irritant."

Waste Disposal (Critical)
  • Classification: Halogenated Organic Waste. [3]

  • Reasoning: The Carbon-Fluorine (C-F) bond is extremely stable. If mixed with non-halogenated solvents (like Acetone) intended for fuel blending or recycling, the fluorine can form Hydrofluoric Acid (HF) during combustion, damaging incinerators.

  • Action: Segregate into the specific "Halogenated" carboy/container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Fluorinated Benzyl Alcohols (General Hazard Data). National Library of Medicine. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.